Hedamycin
Descripción
Structure
2D Structure
Propiedades
Número CAS |
11048-97-8 |
|---|---|
Fórmula molecular |
C41H50N2O11 |
Peso molecular |
746.8 g/mol |
Nombre IUPAC |
10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3 |
Clave InChI |
RZOFHOWMWMTHDX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O |
Otros números CAS |
11048-97-8 |
Sinónimos |
Hedamycin |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Elucidation of Hedamycin from Streptomyces griseoruber: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedamycin, a potent antitumor antibiotic belonging to the pluramycin class, is a secondary metabolite produced by the bacterium Streptomyces griseoruber. Its discovery has paved the way for significant research into its complex biosynthesis, unique mechanism of action as a DNA alkylating agent, and its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its discovery, biosynthesis, and the intricate signaling pathways it perturbs. Detailed experimental protocols for its fermentation, isolation, and characterization are presented, alongside a compilation of its cytotoxic activity against various cancer cell lines. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product discovery, oncology, and drug development.
Introduction
The actinomycetes, particularly the genus Streptomyces, are a rich source of a vast array of bioactive secondary metabolites, including many clinically important antibiotics and anticancer agents. Streptomyces griseoruber has been identified as the producer of this compound, a highly cytotoxic compound with a complex chemical structure. This compound consists of a planar anthrapyrantrione chromophore, two aminosugar rings, and a reactive bis-epoxide side chain. This unique structural arrangement allows it to interact with DNA in a sequence-specific manner, leading to covalent alkylation and subsequent cell death. Understanding the intricacies of its production and mechanism of action is crucial for harnessing its therapeutic potential.
Fermentation and Production
The production of this compound from Streptomyces griseoruber is achieved through submerged fermentation under controlled conditions. Optimization of the fermentation medium and process parameters is critical for maximizing the yield of this potent metabolite.
Experimental Protocol: Submerged Fermentation of Streptomyces griseoruber
This protocol outlines the steps for the laboratory-scale production of this compound.
2.1.1. Materials and Media
-
Streptomyces griseoruber strain (e.g., ATCC 15422)
-
Seed Medium (per liter):
-
Glucose: 20 g
-
Cottonseed endosperm flour (e.g., Pharmamedia): 10 g
-
Corn steep liquor: 10 mL
-
CaCO₃: 4 g
-
(NH₄)₂SO₄: 3 g
-
ZnSO₄·7H₂O: 0.03 g
-
-
Production Medium (per liter):
-
Glucose: 10 g
-
Soybean meal: 10 g
-
NaCl: 5 g
-
CaCO₃: 1 g
-
-
Sterile baffled flasks (250 mL)
-
Shaking incubator
2.1.2. Procedure
-
Inoculum Preparation: Aseptically transfer a loopful of S. griseoruber spores or a piece of agar culture into a 250 mL baffled flask containing 50 mL of sterile seed medium.
-
Incubate the seed culture at 28°C on a rotary shaker at 230 rpm for 48 hours.
-
Production Culture: Inoculate 50 mL of sterile production medium in a 250 mL baffled flask with 2 mL (4% v/v) of the seed culture.
-
Incubate the production culture at 27°C on a rotary shaker at 230 rpm for 3 to 6 days. Monitor the production of this compound periodically by bioassay or HPLC analysis of the culture broth extract.
Production Yield
While specific yields can vary significantly based on the strain and fermentation conditions, some studies on other secondary metabolites from S. griseoruber have reported yields in the range of 210 mg/L under non-optimized conditions[1]. Optimization of the fermentation process for this compound is an active area of research to improve its production for further studies and potential clinical applications.
Isolation and Purification
This compound is distributed between the mycelium and the fermentation broth. The following protocol describes a general procedure for its extraction and purification.
Experimental Protocol: Extraction and Purification of this compound
3.1.1. Materials
-
Fermentation broth from S. griseoruber culture
-
Diatomaceous earth (filter aid)
-
Methanol
-
Chloroform
-
Ethyl acetate
-
Alumina for column chromatography
-
Rotary evaporator
-
Chromatography columns
3.1.2. Procedure
-
Mycelial Extraction: Separate the mycelia from the fermentation broth by filtration, using diatomaceous earth as a filter aid.
-
Extract the wet mycelial cake with methanol.
-
Concentrate the methanol extract under reduced pressure to an aqueous residue.
-
Broth Extraction: Extract the fermentation filtrate with a water-immiscible organic solvent such as chloroform or ethyl acetate.
-
Combine the aqueous residue from the mycelial extract with the fermentation filtrate before extraction to maximize recovery.
-
Solvent Extraction of Combined Fractions: Extract the combined aqueous phase with an equal volume of chloroform.
-
Concentration and Crude Purification: Combine all chloroform extracts and concentrate them to a smaller volume using a rotary evaporator.
-
Column Chromatography: Apply the concentrated crude extract to an alumina chromatography column.
-
Wash the column with a non-polar solvent like ether-chloroform to remove impurities.
-
Elute this compound using a more polar solvent system, such as a mixture of chloroform and methanol.
-
Collect the fractions containing this compound and concentrate them to obtain the purified compound. Further purification can be achieved by recrystallization.
Structural Characterization
The structure of this compound has been elucidated using a combination of spectroscopic techniques.
Experimental Protocols: Characterization of this compound
4.1.1. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV absorbance at a wavelength characteristic of the this compound chromophore (e.g., 254 nm and 430 nm).
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent like methanol.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvents.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to establish connectivity and finalize the structural assignment.
4.1.3. Mass Spectrometry (MS)
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of this compound.
-
Analysis: High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.
Mechanism of Action
This compound exerts its potent cytotoxic effects primarily through its interaction with DNA. It acts as a monofunctional DNA alkylator, leading to a cascade of cellular events that ultimately result in cell cycle arrest and apoptosis.
DNA Damage Response Pathway
This compound-induced DNA damage triggers a complex signaling network known as the DNA Damage Response (DDR). This pathway is crucial for maintaining genomic integrity. The key players in this response include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon recognizing DNA lesions, phosphorylate a host of downstream targets. This leads to the activation of checkpoint kinases Chk1 and Chk2, which in turn regulate cell cycle progression and apoptosis, often through the p53 tumor suppressor protein.
Caption: this compound-induced DNA damage response pathway.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces griseoruber involves a complex interplay of Type I and Type II polyketide synthase (PKS) systems. This hybrid pathway is responsible for the assembly of the characteristic angucycline core and the unique side chain.
This compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound contains genes encoding for both Type I and Type II PKS enzymes, along with tailoring enzymes responsible for glycosylation, oxidation, and other modifications.
Caption: Simplified workflow of this compound biosynthesis.
Quantitative Data
Cytotoxicity of this compound
This compound exhibits potent cytotoxicity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HeLa | Cervical Cancer | Subnanomolar | [2] |
| HCT116 | Colon Carcinoma | Subnanomolar | [3] |
Note: The term "subnanomolar" indicates that the IC₅₀ values are less than 1 nM. Specific values can vary depending on the assay conditions and exposure times.
Conclusion
This compound remains a molecule of significant interest in the field of natural product chemistry and oncology. Its complex biosynthesis, potent DNA alkylating activity, and the intricate cellular responses it elicits provide a fertile ground for further research. The detailed protocols and compiled data in this technical guide are intended to facilitate these research endeavors, ultimately contributing to a better understanding of this remarkable natural product and its potential for therapeutic development. The continued exploration of the this compound biosynthetic pathway may also open avenues for biosynthetic engineering to generate novel analogs with improved therapeutic indices.
References
An In-depth Technical Guide to Hedamycin: Chemical Properties, Biological Activity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedamycin, a potent antitumor antibiotic of the pluramycin family, exhibits significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action is centered on its ability to intercalate into DNA and subsequently alkylate guanine bases, leading to the inhibition of DNA replication, cell cycle arrest, and the induction of apoptosis. This technical guide provides a comprehensive overview of this compound's chemical structure, CAS Registry Number, and its detailed molecular interactions with DNA. Furthermore, it outlines key experimental protocols for assessing its biological activity and presents quantitative data on its cytotoxicity. Visual diagrams of the DNA damage signaling pathway activated by this compound and a representative experimental workflow are also included to facilitate a deeper understanding of its cellular effects.
Chemical Structure and Properties
This compound is a complex natural product with a distinctive chemical architecture that is crucial for its biological function.
Chemical Formula: C41H50N2O11[1][2]
CAS Registry Number: 11048-97-8[1][3][4][5][6]
Molecular Weight: 746.85 g/mol [4]
IUPAC Name: 10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione[1]
The structure of this compound is characterized by a planar anthrapyrantrione chromophore, which is responsible for its DNA intercalating properties. Attached to this core are two aminosugar moieties and a unique bis-epoxide side chain. This bis-epoxide group is highly reactive and is directly involved in the alkylation of DNA, a key step in its cytotoxic mechanism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H50N2O11 | [1][2] |
| CAS Registry Number | 11048-97-8 | [1][3][4][5][6] |
| Molecular Weight | 746.85 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
Mechanism of Action: DNA Intercalation and Alkylation
This compound exerts its potent cytotoxic effects through a multi-step interaction with cellular DNA. The primary mechanism involves:
-
DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix.
-
Sequence-Specific Alkylation: Following intercalation, the highly reactive bis-epoxide side chain of this compound forms a covalent bond with the N7 atom of guanine residues in the major groove of the DNA. This alkylation is not random; this compound shows a preference for guanine residues within 5'-PyG-3' sequences, where 'Py' represents a pyrimidine base (cytosine or thymine).
This covalent modification of DNA leads to significant helical distortion, the formation of alkali-labile sites, and ultimately, the inhibition of essential cellular processes such as DNA replication and transcription.
Cellular and Molecular Effects
The DNA damage induced by this compound triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
-
Inhibition of Macromolecule Synthesis: this compound is a potent and rapid inhibitor of DNA synthesis. Its effect on RNA synthesis is less pronounced, and protein synthesis is largely unaffected.
-
Cell Cycle Arrest: Treatment with this compound can cause cells to arrest in the S-phase or at the G1/S boundary of the cell cycle, preventing cell proliferation.
-
Induction of Apoptosis: The extensive DNA damage caused by this compound activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
Signaling Pathways Activated by this compound
This compound-induced DNA damage activates a complex network of signaling pathways, primarily the DNA damage response (DDR) pathway. Key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2. These kinases then phosphorylate a range of effector proteins, including the tumor suppressor p53. Activation of p53 plays a critical role in mediating the cellular response to this compound, including cell cycle arrest and apoptosis.
Quantitative Data: Cytotoxicity
This compound exhibits potent cytotoxicity against a variety of cancer cell lines with IC50 values typically in the nanomolar range.
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 0.2 | |
| HeLa | Cervical Cancer | Data not available | |
| MCF-7 | Breast Cancer | Data not available | |
| A549 | Lung Carcinoma | Data not available | |
| K562 | Chronic Myelogenous Leukemia | Data not available |
Note: While the potent activity of this compound is widely reported, comprehensive and directly comparable IC50 data across multiple cell lines from a single study is limited in the readily available literature. The value for HCT116 is provided as a key example of its high potency.
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol outlines a method for determining the cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 nM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value by plotting the percentage of survival against the log of the this compound concentration.
Cell Cycle Analysis (Flow Cytometry)
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellets twice with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound remains a subject of significant interest in the field of anticancer drug development due to its potent and specific mechanism of action. Its ability to form covalent adducts with DNA at specific sequences offers a unique approach to targeting cancer cells. The detailed understanding of its chemical properties, biological effects, and the signaling pathways it perturbs, as outlined in this guide, provides a solid foundation for further research and the development of novel therapeutic strategies. The provided experimental protocols serve as a starting point for researchers to investigate the effects of this compound in various cancer models. Further studies are warranted to fully elucidate its therapeutic potential and to explore the development of analogues with improved efficacy and safety profiles.
References
- 1. Allosteric effects mediate CHK2 phosphorylation of the p53 transactivation domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formation of alkali labile linkages in DNA by this compound and use of this compound as a probe of protein-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Hedamycin on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedamycin, a potent antitumor antibiotic belonging to the pluramycin family, exerts its cytotoxic effects through a multifaceted interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, including its dual-action of DNA intercalation and alkylation, sequence selectivity, and the resultant cellular responses. Detailed experimental protocols for key analytical techniques are provided, alongside a compilation of quantitative data to support researchers in the fields of oncology, pharmacology, and drug development.
Introduction
This compound is a natural product that has garnered significant interest for its potent antineoplastic properties. Its complex chemical structure, featuring a planar anthrapyrantrione chromophore, two aminosugar moieties, and a reactive bis-epoxide side chain, dictates its unique mechanism of action against cellular DNA. Understanding the intricacies of this interaction is paramount for the rational design of novel chemotherapeutic agents with improved efficacy and reduced toxicity. This guide serves as a technical resource, consolidating the current knowledge on this compound's DNA-targeting mechanism.
Mechanism of Action: A Dual Approach
This compound's interaction with DNA is a sophisticated, multi-step process that involves both non-covalent and covalent binding. This dual mechanism contributes to its high affinity and sequence-specific alkylation of DNA.
Intercalation: The Initial Binding Event
The initial step in this compound's interaction with DNA is the intercalation of its planar anthrapyrantrione chromophore between the base pairs of the DNA double helix[1]. This non-covalent interaction is driven by stacking forces and serves to anchor the molecule to the DNA, thereby positioning the reactive epoxide groups in proximity to the nucleophilic centers of the DNA bases.
Alkylation: Covalent Adduct Formation
Following intercalation, this compound covalently modifies DNA through its bis-epoxide side chain. The primary target for this alkylation is the N7 position of guanine residues[2][3]. This reaction forms a stable, covalent adduct, leading to significant distortion of the DNA helix and interference with essential cellular processes such as replication and transcription.
The sequence selectivity of this compound's alkylation is a key feature of its mechanism. It preferentially targets guanine residues within specific nucleotide sequences, with a high preference for 5'-TGT and 5'-CGT sequences[3]. This selectivity is dictated by the intricate interplay of the intercalating chromophore and the positioning of the aminosugar and bis-epoxide side chains within the minor and major grooves of the DNA, respectively.
Structural Basis of this compound-DNA Interaction
The precise three-dimensional arrangement of the this compound-DNA complex has been elucidated through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided invaluable insights into the molecular determinants of its sequence-specific recognition and reactivity.
In the complex, the anthrapyrantrione chromophore intercalates asymmetrically within the DNA helix. The two aminosugar moieties reside in the minor groove, making specific contacts that contribute to the sequence recognition. The bis-epoxide side chain is positioned in the major groove, orienting the reactive epoxide for nucleophilic attack by the N7 of guanine.
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of alkali labile linkages in DNA by this compound and use of this compound as a probe of protein-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hedamycin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedamycin is a potent antitumor antibiotic belonging to the pluramycin family of natural products. Its complex angucycline core, decorated with unique sugar moieties and a reactive bis-epoxide side chain, is responsible for its DNA-alkylating activity. The biosynthesis of this compound is a fascinating process that involves a rare hybrid Type I and Type II polyketide synthase (PKS) system, along with a series of tailoring enzymes. This technical guide provides a comprehensive analysis of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, presenting available quantitative data, outlining key experimental protocols, and visualizing the intricate molecular logic through pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.
The this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound was first cloned and sequenced from Streptomyces griseoruber. The sequenced 45.6 kb region revealed a collection of genes encoding the enzymatic machinery necessary for the synthesis of the this compound molecule. A key feature of this cluster is the presence of genes for both a modular Type I PKS and a dissociative Type II PKS, a rare combination in bacterial natural product biosynthesis.[1] The organization of the core PKS genes is depicted in the comparative diagram below, alongside the related kidamycin biosynthetic gene cluster.
Diagram 1: Comparison of this compound and Kidamycin Biosynthetic Gene Clusters
Caption: Organization of core genes in the this compound and kidamycin biosynthetic clusters.
The this compound Biosynthesis Pathway: A Step-by-Step Analysis
The biosynthesis of this compound can be divided into three main stages: (1) formation of the hexadienyl starter unit by the Type I PKS, (2) elongation and cyclization of the polyketide chain by the Type II PKS, and (3) post-PKS tailoring modifications.
Formation of the Hexadienyl Starter Unit (Type I PKS)
The biosynthesis of this compound is initiated by a unique starter unit, a 2,4-hexadienyl group, which is synthesized by the iterative Type I PKS machinery encoded by hedT and hedU.[1][2]
-
HedT: This protein contains a ketosynthase domain with a glutamine at the active site (KSq), an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. HedT is proposed to function as the priming module.[1][2]
-
HedU: This large, multimodular protein contains two ketosynthase (KS) domains, an AT domain, an ACP domain, a ketoreductase (KR) domain, and a dehydratase (DH) domain. HedU is responsible for two rounds of chain elongation, with each cycle followed by β-ketoreduction and dehydration, ultimately leading to the formation of the unsaturated 2,4-hexadienyl intermediate attached to the ACP domain of HedU.[1]
Diagram 2: Formation of the Hexadienyl Starter Unit
Caption: Role of HedT and HedU in the synthesis of the 2,4-hexadienyl starter unit.
Polyketide Chain Elongation and Cyclization (Type II PKS)
The 2,4-hexadienyl starter unit is then transferred to the Type II PKS system for the main polyketide chain assembly. The minimal Type II PKS consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).
-
HedC (KS) and HedD (CLF): These two proteins form a heterodimer that catalyzes the iterative condensation of malonyl-CoA derived extender units to the growing polyketide chain. The KS subunit of the this compound PKS has been shown to have specificity for both the Type I ACP of HedU (during initiation) and the Type II ACP of HedE (during elongation).[1]
-
HedE (ACP and Aromatase): This is a bifunctional protein containing an ACP domain and an aromatase (ARO) domain. The ACP domain shuttles the growing polyketide chain to the KS/CLF active site. The ARO domain is believed to catalyze the first cyclization and aromatization of the polyketide backbone.[1][2]
The this compound minimal PKS is capable of synthesizing a dodecaketide backbone.[1]
Post-PKS Tailoring Modifications
Following the formation of the polyketide core, a series of tailoring enzymes modify the structure to yield the final this compound molecule.
-
HedA (Ketoreductase): This enzyme is a C-9 specific ketoreductase that reduces the carbonyl group at the C-9 position of the polyketide intermediate.[1][2] The kinetic parameters of HedKR (HedA) have been characterized and are presented in Table 1.
-
Epoxidation: The formation of the bis-epoxide side chain is a critical step in generating the bioactivity of this compound. The enzymes responsible for this transformation are not yet fully characterized but are encoded within the gene cluster.
-
Glycosylation: The this compound aglycone is decorated with two deoxyamino sugar moieties, D-angolosamine and L-rhodosamine. The gene cluster contains two putative C-glycosyltransferase genes, hedJ and hedL, which are likely responsible for attaching these sugars.
Diagram 3: Overall this compound Biosynthesis Pathway
Caption: A simplified overview of the this compound biosynthesis pathway.
Quantitative Data
While quantitative data for the entire this compound biosynthetic pathway is limited, kinetic studies have been performed on the ketoreductase, HedKR (HedA).
Table 1: Kinetic Parameters for this compound Ketoreductase (HedKR) [3]
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| trans-1-Decalone | 0.790 ± 0.085 | 2.55 ± 0.121 | 3.23 |
| S-(+)-Tetralol | - | - | 20-fold less than actKR |
| R-(-)-Tetralol | No detectable activity | No detectable activity | No detectable activity |
Note: Data for S-(+)-Tetralol and R-(-)-Tetralol are from reverse direction assays monitoring NADP+ reduction.
Experimental Protocols
Heterologous Expression and Purification of this compound Ketoreductase (HedKR)[4][5]
This protocol describes the expression of recombinant HedKR in E. coli and its subsequent purification.
Diagram 4: Workflow for HedKR Expression and Purification
Caption: Experimental workflow for the expression and purification of HedKR.
Methodology:
-
Transformation: Transform the HedKR expression plasmid into chemically competent E. coli BL21(DE3) cells.
-
Cell Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM and incubate overnight at 18°C with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 rpm for 30 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 50 mL of lysis buffer (50 mM Tris-Cl pH 7.5, 300 mM NaCl, and 10% glycerol). Lyse the cells by sonication on ice.
-
Clarification: Remove cell debris by centrifugation.
-
Purification: Apply the supernatant to a Ni-NTA affinity column. Wash the column with lysis buffer containing increasing concentrations of imidazole. Elute the His-tagged HedKR with a high concentration of imidazole.
-
Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Gene Disruption in Streptomyces
Gene disruption is a key technique to confirm the function of genes within the this compound biosynthetic cluster. While a specific protocol for S. griseoruber is not detailed in the provided search results, a general approach for Streptomyces is outlined below, which would be adapted for the specific strain.
Diagram 5: General Workflow for Gene Disruption in Streptomyces
Caption: A generalized workflow for gene disruption in Streptomyces.
Methodology:
-
Vector Construction: A suicide vector containing a selectable antibiotic resistance gene flanked by homologous regions of the target gene in the S. griseoruber chromosome is constructed.
-
Intergeneric Conjugation: The disruption vector is introduced into S. griseoruber via conjugation from an E. coli donor strain.
-
Selection of Exconjugants: Exconjugants are selected on media containing an antibiotic to which Streptomyces is resistant and the antibiotic for which the resistance gene is on the vector.
-
Selection for Double Crossover: A second selection step is often employed to identify colonies that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette.
-
Verification: The gene disruption is confirmed by PCR analysis of genomic DNA and Southern blotting.
-
Phenotypic Analysis: The mutant strain is then cultivated and the culture extract is analyzed by HPLC and mass spectrometry to confirm the abolishment of this compound production.
Conclusion
The biosynthesis of this compound is a testament to the remarkable chemical capabilities of microorganisms. The unusual hybrid Type I/Type II PKS system provides a fascinating example of the modularity and versatility of natural product biosynthetic pathways. This technical guide has provided a detailed overview of the current understanding of this compound biosynthesis, from the genetic blueprint to the final tailored molecule. The presented data and protocols offer a valuable resource for researchers aiming to further elucidate the intricate enzymatic mechanisms, engineer novel this compound analogs with improved therapeutic properties, or harness the biosynthetic machinery for the production of other valuable polyketides. Further research is needed to fully characterize all the enzymes in the pathway and to obtain a complete quantitative understanding of the metabolic flux through this intricate assembly line.
References
The Biological Activity of Hedamycin: A Technical Guide for Antitumor Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedamycin, a member of the pluramycin family of antitumor antibiotics, exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves a dual approach of DNA intercalation and subsequent alkylation, leading to significant DNA damage. This damage triggers a cascade of cellular responses, including cell cycle arrest at multiple checkpoints and the induction of apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound as an antitumor agent, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved in its mechanism of action.
Mechanism of Action: DNA Intercalation and Alkylation
This compound's potent antitumor effects stem from its direct interaction with DNA. The planar anthraquinone core of the this compound molecule intercalates between DNA base pairs, unwinding the double helix.[1][2] This non-covalent binding is the initial step, positioning the reactive bis-epoxide side chain of this compound in the major groove of the DNA.[1][2]
Following intercalation, this compound covalently binds to DNA through alkylation. Specifically, the terminal epoxide of the side chain forms a covalent bond with the N7 position of guanine residues.[1][2] This alkylation is sequence-specific, with a preference for 5'-TG and 5'-CG sequences.[1] The formation of these bulky this compound-DNA adducts disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[2][3]
In Vitro Biological Activity
This compound demonstrates significant cytotoxicity against various cancer cell lines at subnanomolar concentrations.[4]
| Cell Line | Assay Duration | IC50 (approx.) | Reference |
| Mammalian Cells (general) | 72 hours | Subnanomolar | [4] |
| HeLa | Not Specified | 15-fold more cytotoxic than photothis compound A | [5] |
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a robust DNA damage response (DDR) within the cell, leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
This compound induces cell cycle arrest at different phases depending on its concentration. At lower concentrations, cells tend to accumulate in the G2 phase of the cell cycle.[4] As the concentration increases, a substantial S-phase arrest is observed.[4] At higher concentrations, this compound can cause a complete cell cycle arrest in the G1 phase.[4] This multi-phasic arrest prevents the propagation of damaged DNA to daughter cells.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. The DNA damage caused by this compound activates key checkpoint proteins such as p53, CHK1, and CHK2.[4] Activation of these proteins initiates a signaling cascade that converges on the executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Interestingly, apoptotic indicators are most prominent at moderate this compound concentrations that are associated with S-phase arrest.[4]
Signaling Pathways
The antitumor activity of this compound is mediated through complex signaling pathways that sense DNA damage and orchestrate the cellular response.
Figure 1: this compound's primary mechanism of action on cellular DNA.
Figure 2: Simplified DNA damage response pathway initiated by this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content histograms.
Figure 3: Workflow for key in vitro experimental protocols.
In Vivo Antitumor Efficacy
Conclusion and Future Directions
This compound is a potent DNA-damaging agent with a well-defined mechanism of action involving DNA intercalation and alkylation. Its ability to induce cell cycle arrest and apoptosis in cancer cells underscores its potential as an antitumor agent. This guide provides a foundational understanding of its biological activities and methodologies for its evaluation. Future research should focus on comprehensive in vivo efficacy studies to establish optimal dosing strategies and to assess its therapeutic window. Furthermore, a broader screening against a diverse panel of cancer cell lines would provide a more complete picture of its spectrum of activity and potential clinical applications. The development of analogs with improved efficacy and reduced toxicity also represents a promising avenue for future drug development efforts.
References
- 1. This compound, a new antitumor antibiotic. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro analysis of the this compound polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The photodeactivation of this compound, an antitumor antibiotic of the pluramycin type - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Intercalation and Alkylation Process of Hedamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the interaction of hedamycin with DNA. This compound, a potent antitumor antibiotic of the pluramycin family, exerts its cytotoxic effects through a sophisticated dual-action process involving reversible DNA intercalation followed by irreversible covalent alkylation. This document details this process, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular signaling pathways.
The Dual-Action Mechanism of this compound: Intercalation and Alkylation
This compound's interaction with DNA is a sequential process that begins with non-covalent binding and culminates in the formation of a stable, covalent DNA adduct. This two-step mechanism is crucial for its high cytotoxicity and sequence-specific activity.
Step 1: Reversible DNA Intercalation
The initial interaction between this compound and DNA is driven by the intercalation of its planar anthrapyrantrione chromophore between the base pairs of the DNA double helix. This process is facilitated by the molecule's structural characteristics:
-
Planar Chromophore: The flat aromatic ring system of this compound allows it to slide into the space between stacked DNA base pairs.
-
Aminosugar Residues: this compound possesses two aminosugar groups, an anglosamine at position C8 and an N,N-dimethylvancosamine at C10. These sugar moieties are crucial for orienting the drug within the DNA minor groove, contributing to its sequence-specific recognition. High-field NMR studies have shown that upon binding, the chromophore stacks to the 5' side of the target guanine. The C10-linked N,N-dimethylvancosamine moiety is oriented toward the 5' side of the intercalation site, while the C8-linked anglosamine interacts with the 3' side.
This initial intercalative binding is a reversible, non-covalent interaction governed by van der Waals forces and is a prerequisite for the subsequent alkylation step.
Step 2: Irreversible DNA Alkylation
Following intercalation, the strategic positioning of this compound within the DNA grooves facilitates the irreversible alkylation of a guanine base. This covalent modification is the key to this compound's potent biological activity.
-
Bis-epoxide Side Chain: A distinguishing feature of this compound is its bis-epoxide-containing side chain. This highly reactive moiety is positioned in the major groove of the DNA.
-
Nucleophilic Attack: The binding interactions of the two aminosugars in the minor groove steer the bis-epoxide side chain into close proximity with the N7 atom of a guanine residue. The N7 atom of guanine, being a nucleophilic center, attacks one of the epoxide rings.
-
Covalent Adduct Formation: Structural studies have revealed that it is the terminal epoxide carbon (C18) that is attacked by the guanine N7, leading to the formation of a stable, covalent this compound-DNA adduct. This adduct significantly distorts the DNA helix, sterically hindering the processes of DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.
Quantitative Data on this compound-DNA Interaction
While precise kinetic and binding affinity constants for this compound are not widely available in publicly accessible literature, its biological potency and sequence preference have been quantitatively assessed.
| Parameter | Value / Description |
| IC50 (Cell Growth) | 0.2 nM in HCT116 cells (a measure of the concentration needed to inhibit cell growth by 50%). |
| Primary Alkylation Site | N7 position of guanine residues.[1] |
| Sequence Preference | This compound preferentially alkylates guanine residues within 5'-TG-3' and 5'-CG-3' sequences, with a more refined preference for 5'-CGT sequences.[1][2] This specificity is guided by the aminosugar interactions in the minor groove. |
| Binding Stoichiometry | The maximum ratio of this compound to DNA nucleotides is approximately 0.1 for the irreversible binding. |
Experimental Protocols
The study of this compound-DNA interactions employs a range of molecular biology and biophysical techniques. Below are detailed methodologies for two key experimental approaches.
DNA Footprinting to Determine this compound Binding Sites
DNA footprinting is used to identify the specific DNA sequences where this compound binds. The principle is that the bound this compound will protect the DNA from cleavage by an agent like DNase I.
Protocol:
-
Probe Preparation:
-
A DNA fragment of interest (100-400 bp) containing potential this compound binding sites is generated, typically by PCR or restriction digest.
-
The DNA fragment is labeled at one end of one strand, commonly with a radioactive isotope (e.g., ³²P) or a fluorescent dye. This is crucial for visualizing the cleavage pattern.
-
The labeled probe is purified to remove unincorporated labels.
-
-
Binding Reaction:
-
The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer. Control reactions without this compound are run in parallel.
-
The incubation is carried out under conditions that allow for the binding equilibrium to be reached.
-
-
DNase I Digestion:
-
A carefully titrated amount of DNase I is added to the binding reactions. The concentration of DNase I is optimized to achieve, on average, one cut per DNA molecule.
-
The digestion is allowed to proceed for a short, controlled period and then stopped by the addition of a stop solution (containing a chelating agent like EDTA).
-
-
Analysis:
-
The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
The gel is then visualized by autoradiography (for radioactive labels) or fluorescence imaging.
-
In the control lane (no this compound), a ladder of bands representing cleavage at every nucleotide position will be visible. In the lanes with this compound, a gap in the ladder (the "footprint") will appear at the sequence where this compound was bound, protecting it from DNase I cleavage.
-
A sequencing ladder (e.g., Maxam-Gilbert G+A ladder) of the same DNA fragment is typically run alongside to precisely identify the nucleotide sequence of the binding site.
-
Agarose Gel Electrophoresis to Analyze DNA Damage
Agarose gel electrophoresis can be used to visualize the effects of this compound on DNA, such as the formation of bulky adducts that can retard DNA migration or the induction of DNA strand breaks.
Protocol:
-
Reaction Setup:
-
Plasmid DNA or a specific DNA fragment is incubated with increasing concentrations of this compound in a reaction buffer. A control sample with no this compound is included.
-
The reaction is incubated for a time sufficient to allow for alkylation to occur.
-
-
Sample Preparation:
-
After incubation, a loading buffer is added to each reaction tube. The loading buffer contains glycerol (to increase the density of the sample so it sinks into the wells) and a tracking dye (to monitor the progress of the electrophoresis).
-
-
Gel Electrophoresis:
-
The samples are loaded into the wells of an agarose gel. The percentage of agarose in the gel is chosen based on the size of the DNA being analyzed.
-
The gel is submerged in an electrophoresis buffer (e.g., TAE or TBE), and an electric field is applied.
-
The negatively charged DNA will migrate towards the positive electrode. The migration speed is inversely proportional to the size of the DNA fragment. The formation of bulky this compound adducts can cause a shift in the migration of the DNA band compared to the untreated control.
-
-
Visualization:
-
After electrophoresis, the gel is stained with a DNA-binding dye such as ethidium bromide or SYBR Safe.
-
The DNA bands are visualized under UV light. A DNA ladder with fragments of known sizes is run on the same gel to estimate the size of the sample DNA.
-
Changes in the mobility of the DNA bands in the presence of this compound can indicate the formation of adducts. Increased smearing or the appearance of lower molecular weight bands can suggest DNA degradation or strand breaks.
-
Visualizations: Pathways and Processes
This compound-DNA Interaction Workflow
Caption: Workflow of this compound's interaction with DNA.
This compound-Induced DNA Damage Response Pathway
Caption: this compound-induced DNA damage signaling cascade.
Cellular Consequences of this compound-DNA Adducts
The formation of bulky this compound-DNA adducts triggers a cellular DNA damage response (DDR), a complex signaling network that senses the DNA lesion and dictates the cell's fate.
-
Activation of Checkpoint Kinases: The distortion in the DNA helix caused by the this compound adduct is recognized by sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[3]
-
p53 Stabilization and Activation: Activated Chk1 and Chk2 play a crucial role in the stabilization and activation of the p53 tumor suppressor protein. They phosphorylate p53 at specific residues (e.g., Serine 20), which disrupts its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] This leads to an accumulation of active p53 in the cell.
-
Cell Cycle Arrest: Active p53 functions as a transcription factor, inducing the expression of several target genes. One of the key targets is p21, a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits CDK complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[3][5] This pause provides the cell with an opportunity to repair the DNA damage.
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate apoptosis (programmed cell death). It does this by transcriptionally activating pro-apoptotic genes, such as those belonging to the Bcl-2 family (e.g., BAX, PUMA). This ultimately leads to the activation of caspases, the executioners of apoptosis. This compound-induced apoptosis is often observed in cells arrested in S-phase.[3]
Conclusion
This compound's potent antitumor activity is a direct consequence of its sophisticated, multi-step interaction with DNA. The initial, sequence-selective intercalation positions the drug for a highly efficient and irreversible alkylation of guanine residues. The resulting DNA adducts are formidable roadblocks to essential cellular processes, triggering robust DNA damage response pathways that culminate in cell cycle arrest and apoptosis. A thorough understanding of this intricate mechanism is paramount for the rational design of novel chemotherapeutic agents that can exploit similar pathways for improved efficacy and selectivity in cancer treatment.
References
- 1. This compound intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of this compound and DC92-B in a sequence selective manner with DNA in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Molecular Targets of Hedamycin in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedamycin is a potent antitumor antibiotic belonging to the pluramycin family, known for its high cytotoxicity against a range of cancer cell lines. Its mechanism of action is primarily centered on its interaction with DNA, leading to a cascade of cellular events that ultimately inhibit cell proliferation and induce cell death. This technical guide provides a comprehensive overview of the molecular targets of this compound in mammalian cells, detailing its DNA binding and alkylation properties, the cellular responses to the induced DNA damage, and the experimental protocols used to elucidate these mechanisms.
This compound's Interaction with DNA: The Primary Molecular Target
This compound exerts its cytotoxic effects through a multi-step interaction with DNA, which involves both non-covalent and covalent binding. This dual mechanism contributes to its high affinity and sequence-selective targeting of the genome.
DNA Intercalation and Minor Groove Binding
The structure of this compound features a planar anthraquinone chromophore, which intercalates between DNA base pairs. This intercalation is the initial, reversible step in its binding process. In addition to intercalation, this compound possesses two sugar moieties that are positioned in the minor groove of the DNA helix, further stabilizing the drug-DNA complex[1].
Sequence-Specific DNA Alkylation
Following intercalation and minor groove binding, the bis-epoxide side chain of this compound, which resides in the major groove, covalently alkylates the N7 position of guanine residues[1]. This alkylation is highly sequence-specific, with a preference for guanine bases within 5'-TG and 5'-CG sequences[2]. The formation of these covalent adducts creates alkali-labile sites in the DNA, which can lead to strand breaks upon changes in pH[3][4]. The sequence selectivity of this compound is a critical aspect of its activity and has been studied using techniques such as DNA footprinting[2].
Cellular Responses to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a robust DNA damage response (DDR) in mammalian cells, leading to cell cycle arrest and the activation of specific signaling pathways. The cellular outcome is dependent on the concentration of this compound and the duration of exposure.
Inhibition of Macromolecular Synthesis and Cytotoxicity
This compound is a potent inhibitor of DNA synthesis, with a 50% reduction observed at subnanomolar concentrations after a short-term (4-hour) treatment[5]. Inhibition of RNA synthesis requires substantially higher concentrations, while protein synthesis remains largely unaffected even at high doses[5]. The potent cytotoxic effects of this compound are reflected in its low IC50 values across various cancer cell lines.
Table 1: this compound IC50 Values in Mammalian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| HCT116 | Colon Carcinoma | <1 | 72 | [5] |
| HeLa | Cervical Carcinoma | Not explicitly stated, but highly cytotoxic | Not specified | |
| L1210 | Mouse Leukemia | Not explicitly stated, but highly cytotoxic | Not specified |
Note: Specific IC50 values for this compound are not always readily available in the public domain and can vary between studies and experimental conditions.
Cell Cycle Arrest
This compound induces cell cycle arrest at different phases depending on its concentration:
-
Low Concentrations (< IC50): A transient accumulation of cells in the G2 phase is observed[5].
-
Moderate Concentrations: Substantial S-phase arrest occurs[5].
-
High Concentrations: A complete cell cycle arrest in the G1 phase is seen, without the appearance of a sub-G1 population indicative of extensive apoptosis[5].
Activation of DNA Damage Response (DDR) Signaling Pathways
This compound-induced DNA damage activates key DDR signaling cascades, primarily the ATM/ATR pathways, which in turn phosphorylate and activate downstream effector proteins.
The presence of DNA adducts and stalled replication forks activates the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively[1][6][7]. Activated Chk1 and Chk2 play a crucial role in orchestrating the cell cycle arrest and initiating DNA repair processes. They also phosphorylate the tumor suppressor protein p53 at multiple sites[6][8][9].
Following DNA damage, p53 is stabilized and activated through phosphorylation by ATM, ATR, Chk1, and Chk2[6][8][9]. Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis.
The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway, particularly for interstrand crosslinks (ICLs). While this compound is a monofunctional alkylating agent and does not form ICLs, its ability to stall replication forks can lead to the activation of the FA pathway. A key event in the activation of the FA pathway is the monoubiquitination of the FANCD2 and FANCI proteins, which is mediated by the FA core complex[4][10]. This monoubiquitination allows the FANCD2/FANCI complex to localize to sites of DNA damage and coordinate repair activities[11][12].
Effect on Topoisomerases
While the primary mechanism of this compound is DNA alkylation, some DNA intercalating agents are also known to affect the activity of topoisomerases. However, there is limited direct evidence in the currently available literature to suggest that this compound significantly inhibits topoisomerase I or II as a primary mode of action. Its profound effect on DNA structure through alkylation is likely the dominant mechanism leading to cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular targets and cellular effects of this compound.
DNA Footprinting Analysis
DNase I footprinting is used to determine the specific DNA sequences where this compound binds and protects the DNA from enzymatic cleavage.
Protocol:
-
Probe Preparation:
-
A DNA fragment of interest (100-400 bp) is radiolabeled at one end (e.g., with ³²P)[12]. This can be achieved by PCR with a labeled primer or by end-labeling a restriction fragment.
-
The labeled probe is purified by gel electrophoresis.
-
-
Binding Reaction:
-
The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl).
-
A control reaction without this compound is prepared in parallel.
-
Incubation is typically carried out at room temperature for at least 30 minutes to allow binding equilibrium to be reached.
-
-
DNase I Digestion:
-
A freshly diluted solution of DNase I is added to the binding reactions. The concentration of DNase I should be titrated beforehand to achieve partial digestion (on average, one cut per DNA molecule).
-
The digestion is allowed to proceed for a short period (e.g., 1-2 minutes) at room temperature and then stopped by the addition of a stop solution containing EDTA and a loading dye.
-
-
Gel Electrophoresis and Autoradiography:
-
The DNA fragments are denatured and separated on a high-resolution denaturing polyacrylamide sequencing gel.
-
The gel is dried and exposed to X-ray film to visualize the radiolabeled fragments.
-
The region where this compound was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed mammalian cells (e.g., HCT116) in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 4 hours or 24 hours). Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.
-
Incubate the cells in ethanol for at least 30 minutes at 4°C (can be stored at -20°C for longer periods)[5].
-
-
Staining with Propidium Iodide (PI):
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA)[2][10].
-
Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark[2][10].
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the DNA content of the cells.
-
Generate a histogram of DNA content to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Western Blot Analysis of DDR Proteins
Western blotting is used to detect the activation (e.g., phosphorylation) of key proteins in the DNA damage response pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for cell cycle analysis.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-p53 (Ser15), anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), and total protein antibodies for loading controls).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
The intensity of the bands corresponds to the level of the target protein or its phosphorylated form.
-
Conclusion
This compound is a potent DNA-damaging agent with a well-defined mechanism of action that involves DNA intercalation and sequence-specific guanine alkylation. This primary interaction with its molecular target, DNA, triggers a cascade of cellular responses, including the inhibition of DNA synthesis, cell cycle arrest, and the activation of critical DNA damage response pathways. The in-depth understanding of these molecular targets and cellular responses is crucial for the rational design and development of this compound and its analogs as potential anticancer therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and other DNA-damaging agents.
References
- 1. oncology.wisc.edu [oncology.wisc.edu]
- 2. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of alkali labile linkages in DNA by this compound and use of this compound as a probe of protein-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 C-terminal phosphorylation by CHK1 and CHK2 participates in the regulation of DNA-damage-induced C-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricate Architecture of Hedamycin: A Technical Guide to NMR-Based Structure Elucidation
For Immediate Release
[City, State] – [Date] – Hedamycin, a potent antitumor antibiotic belonging to the pluramycin family, has long been a subject of intense scientific scrutiny due to its unique structural features and its mechanism of action involving DNA intercalation and alkylation.[1][2] The precise determination of its complex three-dimensional structure is paramount for understanding its biological activity and for the rational design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the complete structural assignment of this compound in solution. This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation central to the NMR-based structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development.
This compound is a C-glycosidic aromatic polyketide with a complex architecture, featuring a planar anthraquinone core, two aminosugar moieties, and a reactive bis-epoxide side chain.[3] Its biosynthesis is also a subject of significant interest, involving a rare hybrid of type I and type II polyketide synthases.[4] The elucidation of such a multifaceted molecule relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Core NMR Methodologies for this compound Structure Elucidation
The complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts of this compound is the foundational step in its structural analysis. This is achieved through a combination of standard NMR experiments, each providing unique and complementary information.
A typical workflow for the structure elucidation of this compound using NMR spectroscopy is outlined below:
Caption: Workflow for this compound Structure Elucidation by NMR.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible NMR data. While specific parameters may vary based on the available instrumentation, the following provides a general framework for the key experiments.
Sample Preparation:
-
Compound: Highly purified this compound.
-
Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice of solvent is critical as it can influence the chemical shifts.
-
Concentration: Typically 1-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrumentation:
-
High-field NMR spectrometers (e.g., 400 MHz or higher) are essential for resolving the complex and often overlapping signals in the this compound spectrum.
1. One-Dimensional (1D) NMR:
-
¹H NMR: Provides information on the number of different types of protons and their electronic environments. Integration of the signals reveals the relative number of protons of each type.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.
2. Two-Dimensional (2D) NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for establishing spin systems within the molecule, such as those in the sugar rings and the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This experiment is critical for connecting the individual spin systems (fragments) identified from COSY and for assigning quaternary carbons that have no attached protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is indispensable for determining the relative stereochemistry and the three-dimensional conformation of the molecule.
Data Presentation: Assembling the Structural Puzzle
The interpretation of the NMR data is a stepwise process of assembling molecular fragments.
1. Identification of Spin Systems via COSY: The COSY spectrum allows for the tracing of proton-proton coupling networks. For this compound, this would reveal the proton networks within the two distinct aminosugar moieties and the bis-epoxide side chain.
2. C-H Connectivity via HSQC: The HSQC spectrum provides the direct one-bond correlation between each proton and its attached carbon, allowing for the unambiguous assignment of many carbon resonances.
3. Connecting the Fragments with HMBC: The HMBC spectrum is arguably the most crucial for elucidating the overall carbon skeleton of this compound. It provides the long-range correlations that link the identified spin systems together and to the quaternary carbons of the anthraquinone core.
The logical flow of connecting molecular fragments using 2D NMR data can be visualized as follows:
Caption: Assembling this compound's structure from NMR data.
4. Stereochemical Determination with NOESY/ROESY: The NOESY/ROESY spectra provide through-space correlations that are essential for defining the relative stereochemistry of the numerous chiral centers in this compound, particularly within the sugar rings and the bis-epoxide side chain, as well as the orientation of the sugar moieties relative to the anthraquinone core.
Quantitative Data Summary
Table 1: ¹H NMR Data for this compound (Illustrative)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1' | x.xx | d | x.x |
| H-2' | x.xx | dd | x.x, y.y |
| ... | ... | ... | ... |
| N-CH₃ | x.xx | s | - |
Table 2: ¹³C NMR Data for this compound (Illustrative)
| Position | δ (ppm) | DEPT |
| C-1 | xxx.x | C |
| C-4 | xxx.x | C |
| C-1' | xx.x | CH |
| ... | ... | ... |
| N-CH₃ | xx.x | CH₃ |
Table 3: Key HMBC and NOESY Correlations for this compound (Illustrative)
| Proton(s) | HMBC Correlation (¹³C) | NOESY Correlation (¹H) |
| H-1' | C-8, C-9, C-2' | H-2', H-5' |
| H-1'' | C-10, C-11, C-2'' | H-2'', H-5'' |
| ... | ... | ... |
The meticulous application of this suite of NMR experiments, coupled with careful data analysis, allows for the unambiguous determination of the complete chemical structure of this compound. This foundational knowledge is indispensable for medicinal chemists aiming to synthesize more effective and less toxic analogs, and for biochemists and pharmacologists seeking to fully understand its interaction with its biological target, DNA. The methodologies outlined herein provide a robust framework for the structural elucidation of this compound and other complex natural products.
References
- 1. Structural investigation of the this compound:d(ACCGGT)2 complex by NMR and restrained molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and prediction of the mechanism of action of antibiotics through NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure of the antibiotic this compound I. Chemical, physical and spectral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound locus implicates a novel aromatic PKS priming mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Isolation and Characterization of Hedamycin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the foundational methods used for the isolation and characterization of hedamycin, a potent pluramycin-type antitumor antibiotic. The protocols, data, and workflows are compiled from seminal research to serve as a detailed guide for professionals in the fields of natural product chemistry, oncology, and drug development.
Production and Isolation of this compound
This compound is a secondary metabolite produced by the bacterium Streptomyces griseoruber.[1][2] The initial discovery and isolation protocols established the groundwork for obtaining this complex molecule for further study.
Producing Microorganism
The primary producing organism was identified as a novel strain of Streptomyces griseoruber, designated C-1150, which was isolated from a soil sample in Brazil.[1] A culture of this strain is available from the American Type Culture Collection under the accession number ATCC 15422.[1]
Fermentation Protocol
The production of this compound is achieved through submerged aerobic fermentation. While various media can be used, optimal production relies on specific nutrient compositions and controlled environmental conditions.[1]
Table 1: Fermentation Conditions for this compound Production
| Parameter | Description |
|---|---|
| Producing Organism | Streptomyces griseoruber (ATCC 15422)[1] |
| Cultivation Type | Submerged aerobic fermentation[1] |
| Nutrient Medium | Aqueous carbohydrate solution with a nitrogenous nutrient source[1] |
| Temperature Range | 20-35°C, with an optimal range of 25-30°C[1] |
| Cultivation Period | Approximately 1 to 6 days[1] |
| Monitoring | Progress is monitored by testing the broth's activity against HeLa cells[1] |
Isolation and Purification Protocol
The recovery of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification to separate the antibiotic from mycelia and other components of the fermentation medium.[3]
References
An In-depth Technical Guide to the Hedamycin Gene Cluster and its Hybrid Polyketide Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedamycin is a potent antitumor antibiotic belonging to the pluramycin family of natural products. Its complex structure, featuring a unique C-glycosidically attached deoxysugar and a highly substituted anthraquinone core, has long attracted the interest of the scientific community. The biosynthesis of this compound is orchestrated by a remarkable and atypical hybrid Type I/Type II polyketide synthase (PKS) system, encoded within a dedicated gene cluster in the producing organism, Streptomyces griseoruber. This technical guide provides a comprehensive overview of the this compound gene cluster, the intricate mechanism of its associated PKS, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery, facilitating further investigation and exploitation of this fascinating biosynthetic machinery for the generation of novel therapeutic agents.
The this compound Biosynthetic Gene Cluster: A Hybrid System
The this compound biosynthetic gene cluster is a fascinating example of convergent evolution in natural product biosynthesis, uniquely combining elements of both Type I and Type II PKS systems to construct its complex polyketide backbone.[1][2] Sequencing of the ~45.6 kb region from Streptomyces griseoruber has revealed a collection of genes encoding the enzymatic machinery necessary for the assembly and tailoring of the this compound aglycone.[2]
A key feature of this cluster is the presence of genes for both a modular Type I PKS and a dissociative, iterative Type II PKS.[1][2][3] This hybrid arrangement is unusual for bacterial aromatic polyketide biosynthesis and is central to the formation of this compound's unique starter unit.
Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Proposed Functions
| Gene | Proposed Function | Homology/Domains |
| Type I PKS | ||
| hedT | Priming module for starter unit biosynthesis | KSq (decarboxylating ketosynthase), AT (acyltransferase), ACP (acyl carrier protein)[1] |
| hedU | Elongation modules for starter unit biosynthesis | 2 KS, AT, ACP, KR (ketoreductase), DH (dehydratase)[1] |
| Type II PKS (Minimal PKS) | ||
| hedC | Ketosynthase (KS) | ZhuB homolog[1] |
| hedD | Chain Length Factor (CLF) | ZhuA homolog[1] |
| hedE | Bifunctional Acyl Carrier Protein (ACP) and Aromatase (ARO) | -[1] |
| Tailoring Enzymes & Other Functions | ||
| hedA | C-9 Ketoreductase (KR) | actIII homolog[1] |
| hedS | Ketosynthase III (KSIII) | fabH homolog, ZhuH homolog[2][4] |
| hedF | Acyl-ACP Thioesterase (AATE) | ZhuC homolog[1] |
| - | C-glycosyltransferases (putative) | -[2] |
The this compound Polyketide Synthase: A Unique Biosynthetic Pathway
The biosynthesis of the this compound aglycone is initiated by the Type I PKS module, which is responsible for generating a novel 2,4-hexadienyl starter unit.[5] This process is proposed to begin with the hedT encoded priming module, which likely utilizes a decarboxylative mechanism.[1][4] The hedU protein then catalyzes two rounds of chain elongation, with each cycle followed by ketoreduction and dehydration to form the unsaturated hexadienyl intermediate.[1]
This C6 starter unit is then transferred to the Type II minimal PKS, consisting of the ketosynthase (hedC), chain length factor (hedD), and the acyl carrier protein domain of the bifunctional hedE.[1][3] The minimal PKS then catalyzes nine rounds of chain elongation using malonyl-CoA as the extender unit, ultimately assembling a 24-carbon poly-β-ketone intermediate.[5][6] The bifunctional nature of hedE, possessing both ACP and aromatase functionalities, is noteworthy. Its aromatase domain is believed to catalyze the aromatization of the first ring of the polyketide chain and may also play a role in determining the final chain length.[1][3]
The resulting polyketide backbone undergoes a crucial C-9 reduction catalyzed by the ketoreductase hedA.[1][5] Subsequent tailoring steps, including further cyclizations and glycosylations by enzymes also encoded within the cluster, lead to the final this compound structure.
Signaling and Biosynthetic Logic
The intricate interplay between the Type I and Type II PKS components highlights a sophisticated level of molecular recognition and control. The direct transfer of the hexadienyl starter unit from the ACP domain of the Type I hedU to the KS of the Type II system (hedC) is a critical step that underscores the integrated nature of this hybrid synthase.[1][3]
Quantitative Data
Enzyme Kinetics of this compound Ketoreductase (HedKR/HedA)
The stereospecificity and catalytic efficiency of the C-9 ketoreductase are critical for the proper folding and cyclization of the polyketide chain. Kinetic studies of HedKR have been performed using model substrates and compared to its homolog, ActKR from the actinorhodin pathway.
Table 2: Steady-State Kinetic Parameters for HedKR (HedA) and ActKR
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) |
| HedKR | trans-1-decalone | 0.8 ± 0.1 | 0.04 ± 0.001 | 50 |
| ActKR | trans-1-decalone | 0.6 ± 0.1 | 0.9 ± 0.1 | 1500 |
| HedKR | S-tetralol | 1.1 ± 0.2 | 0.02 ± 0.001 | 18 |
| ActKR | S-tetralol | 0.6 ± 0.1 | 0.2 ± 0.01 | 333 |
Data sourced from Javidpour et al., 2011.
The data indicate that while HedKR can reduce model substrates, its catalytic efficiency is significantly lower than that of ActKR.[1] This difference in activity may be attributed to variations in their active site geometries.
In Vivo and In Vitro Product Analysis
While precise yields are often context-dependent and not always reported, qualitative and semi-quantitative analyses of products from heterologous expression and in vitro reconstitution experiments have provided valuable insights into the function of the this compound PKS.
Table 3: Summary of Products from this compound PKS Experiments
| Experiment | Enzymes/Genes Expressed | Key Products Observed | Reference |
| In Vivo (S. coelicolor CH999) | hedC, hedD, hedE (minimal PKS) + hedA (KR) | Acetyl-primed dodecaketide products | [1] |
| In Vivo (S. coelicolor CH999) | hedC, hedD, hedE (minimal PKS) + R1128 initiation module | Isobutyryl-primed decaketide | [1] |
| In Vitro Reconstitution | act minimal PKS + HedKR | C9-reduced octaketide (mutactin) | [1] |
| Gene Disruption (S. griseoruber) | hedT knockout | Abolished this compound production | [1] |
These experiments collectively demonstrate the capacity of the minimal PKS to produce a dodecaketide backbone, its ability to accept alternative starter units from a heterologous system, and the essential role of the Type I PKS for this compound biosynthesis.[1]
Experimental Protocols
Gene Disruption in Streptomyces griseoruber
This protocol is adapted from standard methods for Streptomyces and can be used to create knockout mutants of genes within the this compound cluster.
4.1.1. Intergeneric Conjugation from E. coli to Streptomyces
Materials:
-
E. coli ET12567/pUZ8002 containing the knockout plasmid
-
Streptomyces griseoruber spore suspension
-
LB medium, 2xYT medium, SFM agar plates
-
Antibiotics: nalidixic acid, apramycin, chloramphenicol, kanamycin
Procedure:
-
Grow a 10 mL overnight culture of the E. coli donor strain in LB with appropriate antibiotics.
-
Dilute the overnight culture 1:100 in fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with an equal volume of LB to remove antibiotics.
-
Resuspend the cell pellet in 1 mL of LB.
-
For each conjugation, take an aliquot of S. griseoruber spores (approx. 108) in 500 µL of 2xYT broth.
-
Heat-shock the spores at 50°C for 10 minutes and allow to cool to room temperature.
-
Mix 500 µL of the washed E. coli suspension with the 500 µL of heat-shocked spores.
-
Centrifuge the mixture briefly, decant the supernatant, and resuspend the pellet in the remaining liquid.
-
Plate the cell mixture onto SFM agar plates and incubate at 30°C for 16-20 hours.
-
Overlay the plates with 1 mL of sterile water containing nalidixic acid (to select against E. coli) and the antibiotic for selecting the knockout construct (e.g., apramycin).
-
Continue incubation at 30°C for 5-7 days until exconjugant colonies appear.
-
Isolate single colonies and screen for the desired double-crossover event by PCR and/or Southern blotting.
Expression and Purification of this compound PKS Proteins
This protocol describes the expression of His-tagged PKS proteins in E. coli and their subsequent purification by immobilized metal affinity chromatography (IMAC).
4.2.1. Protein Expression and Purification Workflow
Materials:
-
E. coli BL21(DE3) cells
-
Expression plasmid containing the gene of interest with a His-tag
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol)
-
Ni-NTA resin
-
Wash buffer (lysis buffer with low concentration of imidazole, e.g., 20 mM)
-
Elution buffer (lysis buffer with high concentration of imidazole, e.g., 250 mM)
Procedure:
-
Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE.
-
For long-term storage, dialyze the purified protein into a suitable buffer and store at -80°C.
In Vitro PKS Reconstitution Assay
This protocol allows for the functional characterization of the this compound PKS components in a controlled, cell-free environment.
Materials:
-
Purified PKS proteins (e.g., HedC/D, HedE, HedA)
-
Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.0)
Procedure:
-
Set up the reaction mixture containing the purified PKS enzymes at appropriate concentrations (e.g., 10-50 µM) in the reaction buffer.
-
Initiate the reaction by adding malonyl-CoA (e.g., 5 mM) and NADPH (e.g., 2 mM).
-
Incubate the reaction at room temperature overnight in the dark.
-
Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate with 1% acetic acid).
-
Evaporate the organic solvent and resuspend the product in a suitable solvent for analysis.
-
Analyze the products by HPLC and/or LC-MS to identify the synthesized polyketides.
Conclusion
The this compound gene cluster and its hybrid Type I/Type II polyketide synthase represent a paradigm of biosynthetic innovation. The intricate interplay between these two distinct PKS systems for the construction of a single polyketide backbone offers exciting opportunities for biosynthetic engineering and the generation of novel, bioactive molecules. This technical guide provides a foundational resource for researchers aiming to delve into the fascinating world of this compound biosynthesis. The detailed information on the gene cluster, the biosynthetic pathway, and the experimental protocols presented herein are intended to empower further research and development in this promising area of natural product science.
References
- 1. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro analysis of the this compound polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 4. Conjugation using ET12567/pUZ8002 - ActinoBase [actinobase.org]
- 5. In vivo and In vitro Analysis of the this compound Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Hedamycin Cytotoxicity Assay: Application Notes and Protocols for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedamycin is a potent antitumor antibiotic belonging to the pluramycin class of natural products. It exerts its cytotoxic effects through a unique mechanism involving DNA intercalation and subsequent alkylation of guanine residues. This activity triggers DNA damage responses, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in various cancer cell lines. Furthermore, we present a summary of its inhibitory concentrations and a diagram of the signaling pathways involved in its mechanism of action.
Introduction
This compound is a highly cytotoxic agent with significant potential for cancer therapeutic development. A thorough understanding of its potency and mechanism of action is crucial for its evaluation as a drug candidate. Cytotoxicity assays are fundamental in determining the effective concentration of a compound that inhibits cancer cell growth. This document outlines a generalized protocol that can be adapted for various colorimetric or fluorometric cytotoxicity assays, such as the MTT, SRB, or alamarBlue™ assays, to determine the half-maximal inhibitory concentration (IC50) of this compound.
Data Presentation
This compound exhibits potent cytotoxic activity at subnanomolar concentrations in various cancer cell lines. The IC50 values are cell line-dependent, reflecting differences in cellular uptake, DNA repair capacity, and apoptotic signaling pathways.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| HCT116 | Colon Carcinoma | 0.1 | [1] |
| HeLa | Cervical Cancer | 0.04 | [1] |
Mechanism of Action & Signaling Pathway
This compound is a monofunctional DNA alkylator.[2] Its planar anthraquinone core intercalates into the DNA helix, while its two sugar residues recognize specific sequences in the minor groove. This positions the bis-epoxide side chain in the major groove to alkylate the N7 position of guanine.[3] This DNA damage stalls DNA replication, leading to the activation of DNA damage checkpoint proteins, including p53, chk1, and chk2.[2] The cellular response to this compound-induced DNA damage is concentration-dependent, resulting in cell cycle arrest at different phases (G1, S, or G2).[2] Ultimately, the accumulation of DNA damage triggers the intrinsic apoptotic pathway.
Caption: this compound-induced DNA damage response pathway.
Experimental Protocols
This section provides a detailed methodology for a typical cytotoxicity assay to determine the IC50 of this compound. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.[2]
Materials
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Workflow for the this compound cytotoxicity assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A 10-point two-fold serial dilution starting from a high concentration (e.g., 10 nM) is recommended to cover a broad range of cytotoxic effects.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Return the plate to the incubator for 48 to 72 hours. The incubation time should be optimized for each cell line.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
This application note provides a comprehensive guide for assessing the cytotoxicity of this compound against cancer cell lines. The provided protocol, data, and mechanistic insights will aid researchers in the evaluation of this potent antitumor agent. It is recommended to optimize the assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure accurate and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hedamycin in Studying DNA Damage Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hedamycin is a potent antitumor antibiotic belonging to the pluramycin family. Its mechanism of action involves the intercalation into DNA and subsequent alkylation of guanine residues, leading to the formation of bulky DNA adducts. This activity makes this compound a valuable tool for studying the cellular mechanisms of DNA damage response (DDR). By inducing significant DNA lesions, this compound activates complex signaling networks that cells employ to detect damage, arrest the cell cycle, and initiate repair processes or, in cases of overwhelming damage, trigger programmed cell death. These application notes provide a comprehensive overview of the use of this compound in DDR research, including its effects on cell viability, cell cycle progression, and the activation of key DDR pathways. Detailed protocols for essential experiments are also provided to facilitate the use of this compound as a research tool in this field.
Data Presentation
This compound Cytotoxicity
This compound exhibits high cytotoxicity against a variety of cancer cell lines, with IC50 values typically in the subnanomolar to low nanomolar range. This potent activity is a direct consequence of its ability to induce extensive DNA damage.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| HCT116 | Colon Carcinoma | ~0.5 | 72 |
| HeLa | Cervical Cancer | Data not available | - |
| MCF-7 | Breast Cancer | Data not available | - |
| A549 | Lung Carcinoma | Data not available | - |
This compound-Induced Cell Cycle Arrest in HCT116 Cells
This compound induces a dose-dependent arrest of the cell cycle at various phases. The specific phase of arrest is contingent on the concentration of this compound used.[1]
| This compound (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 34 | 42 | 24 |
| 0.1 | 30 | 26 | 44 |
| 0.5 | 28 | 50 | 22 |
| 1.0 | 30 | 55 | 15 |
| 2.5 | 46 | 30 | 24 |
| 5.0 | 59 | 15 | 26 |
This compound-Induced γH2AX Foci Formation in HCT116 Cells
The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive marker of DNA double-strand breaks. This compound treatment leads to a significant, dose-dependent increase in the formation of γH2AX foci.
| This compound (nM) | Average γH2AX Foci per Cell | Time Point (h) |
| 0 (Control) | < 5 | 24 |
| 1 x IC50 | > 20 | 24 |
Note: Quantitative data for a full dose-response curve of γH2AX foci formation was not available in the provided search results. The data presented is a qualitative representation based on available information.[2] Researchers are encouraged to perform detailed time-course and dose-response experiments to quantify this effect in their specific experimental system.
Signaling Pathways
This compound-Induced DNA Damage Response Pathway
This compound-induced DNA adducts stall DNA replication forks and can lead to the formation of DNA double-strand breaks. This damage is primarily sensed by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which initiate a signaling cascade to coordinate cell cycle arrest and DNA repair.
Caption: this compound-induced DNA damage response signaling cascade.
Experimental Workflows
Experimental Workflow for Studying this compound's Effects
A typical workflow to investigate the effects of this compound on a cancer cell line involves assessing cytotoxicity, analyzing cell cycle perturbations, and examining the induction of DNA damage markers.
References
Application Notes and Protocols for Developing Hedamycin-Based Anticancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedamycin is a highly potent antitumor antibiotic belonging to the pluramycin class.[1] Isolated from Streptomyces griseoruber, it functions as a DNA-damaging agent with significant cytotoxic effects against cancer cells at subnanomolar concentrations.[1] Its unique mechanism of action, which involves sequence-specific DNA alkylation, makes it a compelling candidate for development into a targeted anticancer therapeutic, including as a payload for Antibody-Drug Conjugates (ADCs). These application notes provide an overview of this compound's mechanism, protocols for its evaluation, and strategies for its therapeutic development.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step interaction with DNA. It intercalates into the DNA helix, with its aminosaccharide moieties recognizing and binding to the minor groove.[2] This specific binding positions the molecule to alkylate the N7 position of guanine residues within the major groove, preferentially at 5'-TG and 5'-CG sequences.[2][3] This covalent modification of DNA leads to significant DNA damage, triggering cellular damage response pathways. Key proteins such as p53, chk1, and chk2 are activated, leading to cell cycle arrest, potent inhibition of DNA synthesis, and ultimately, apoptosis.[1]
This compound-Induced DNA Damage Response Pathway
Caption: this compound intercalates DNA and alkylates guanine, activating p53, Chk1, and Chk2 to induce cell cycle arrest and apoptosis.
Application Note 1: In Vitro Cytotoxicity Assessment of this compound and its Analogs
Evaluating the cytotoxic potential of this compound and its derivatives is a critical first step. A common and reliable method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[4]
Protocol: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the cytotoxicity of this compound against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or analog stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in serum-free medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only (DMSO) controls and medium-only (blank) controls.
-
Incubate for the desired exposure time (e.g., 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Aspirate the MTT solution.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[6]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a plate reader at a wavelength of 570 nm.[7]
-
Use a reference wavelength of 630 nm to reduce background noise if necessary.
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (OD_treated / OD_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[8]
-
Data Presentation: Cytotoxicity of this compound and Related Compounds
This compound is known for its high potency. The following table summarizes representative cytotoxicity data for DNA-binding agents to illustrate expected potency ranges.
| Compound/Analog | Cell Line | Assay Duration | IC₅₀ Value | Reference |
| This compound | Mammalian Cells | 72 h | Subnanomolar range | [1] |
| Distamycin-Nitrogen Mustard Conjugate | K562 (Leukemia) | Not specified | 0.03 µM (30 nM) | [9] |
Application Note 2: Development of this compound-Based Antibody-Drug Conjugates (ADCs)
The extreme potency of this compound makes it an ideal payload for an ADC, where a monoclonal antibody (mAb) targets a tumor-specific antigen, delivering the cytotoxic agent directly to cancer cells and minimizing systemic toxicity.[10]
Workflow for this compound-ADC Development
The development of a this compound-based ADC is a multi-step process requiring careful optimization of each component.
Caption: A streamlined workflow for the development of a this compound-based Antibody-Drug Conjugate (ADC).
Protocol: General Lysine-Based ADC Conjugation
This protocol describes a general method for conjugating a linker-payload to a monoclonal antibody via surface-exposed lysine residues.[11]
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-linker construct with an amine-reactive group (e.g., NHS-ester).
-
Reaction buffer (e.g., PBS with 5% DMSO).
-
Quenching solution (e.g., Tris or glycine).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Preparation:
-
Bring the mAb solution to the desired concentration (e.g., 5-10 mg/mL).
-
Dissolve the this compound-linker construct in DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Slowly add a calculated molar excess of the this compound-linker construct to the mAb solution while gently stirring. The ratio will determine the final Drug-to-Antibody Ratio (DAR) and must be optimized.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Quenching:
-
Add a quenching reagent (e.g., 1 M Tris) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload-linker and other impurities using Size Exclusion Chromatography (SEC).
-
Collect fractions corresponding to the monomeric ADC peak.
-
-
Characterization:
-
Determine the protein concentration (e.g., via A280 measurement).
-
Calculate the DAR using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Assess ADC purity and integrity using SDS-PAGE and SEC-HPLC.
-
Application Note 3: In Vivo Efficacy Studies
Animal models are essential for evaluating the therapeutic efficacy and safety profile of a this compound-based therapy before clinical consideration. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard approach.
Protocol: Xenograft Mouse Model for Efficacy Testing
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Human cancer cell line known to be sensitive to this compound.
-
Matrigel or similar extracellular matrix.
-
This compound-based therapeutic (e.g., free drug or ADC).
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-10 million cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups (n=5-10 per group).
-
-
Treatment Administration:
-
Administer the this compound therapeutic (e.g., ADC) via the appropriate route (typically intravenous for ADCs) at the predetermined dose and schedule.
-
Administer the vehicle solution to the control group on the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition. The study may be concluded when tumors in the control group reach a predetermined maximum size or at a set time point.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent tumor growth inhibition (%TGI) to quantify efficacy.
-
Perform statistical analysis (e.g., ANOVA) to determine if the differences between treatment and control groups are significant.
-
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of this compound and DC92-B in a sequence selective manner with DNA in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and preliminary cytotoxicity of nitrogen mustard derivatives of distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugate Manufacturing [merckmillipore.com]
- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hedamycin-DNA Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedamycin is a potent antitumor antibiotic belonging to the pluramycin family. Its biological activity stems from its interaction with DNA, which involves a dual mechanism: initial non-covalent binding through intercalation, followed by the formation of a covalent bond through alkylation of guanine bases.[1][2] Understanding the affinity and kinetics of these interactions is crucial for the development of new therapeutic agents and for elucidating the precise mechanism of action of this class of compounds.
These application notes provide an overview and detailed protocols for various biophysical techniques that can be employed to measure the binding affinity of this compound to DNA. The focus is on methods that can characterize both the initial reversible binding and the subsequent irreversible alkylation.
This compound-DNA Interaction Mechanism
This compound's interaction with DNA is a two-step process:
-
Non-covalent Intercalation: The planar anthraquinone core of the this compound molecule inserts itself between the base pairs of the DNA double helix.[1] This initial binding is reversible and is a prerequisite for the subsequent alkylation step. The sugar residues of this compound play a role in sequence recognition, with a preference for 5'-TG and 5'-CG sequences.[3]
-
Covalent Alkylation: Following intercalation, a reactive epoxide group on the this compound molecule alkylates the N7 position of a guanine residue, forming a stable, covalent adduct.[1] This irreversible reaction is responsible for the potent cytotoxic effects of this compound.
The dual nature of this interaction requires a combination of techniques to fully characterize the binding affinity.
Diagram of the this compound-DNA Binding Mechanism
Caption: this compound's two-step binding to DNA.
Quantitative Data Summary
Measuring the binding affinity of this compound is challenging due to its dual-binding mechanism. While the overall interaction is strong and essentially irreversible due to the alkylation step, dissecting the initial, non-covalent binding affinity (represented by the dissociation constant, Kd) from the subsequent covalent reaction is not always straightforward. The following table summarizes the types of quantitative data that can be obtained for this compound-DNA interactions using various techniques. Note: Specific quantitative values for the non-covalent binding of this compound are not widely reported in the literature, which primarily focuses on the characterization of the final covalent adduct.
| Technique | Parameter(s) Measured | Typical Values / Remarks |
| NMR Spectroscopy | Structural information, identification of binding site, observation of slow exchange binding.[1] | Primarily used for structural elucidation of the covalent adduct. NMR titration can, in principle, be used to estimate Kd for the initial non-covalent binding, but specific values for this compound are not readily available. |
| Density Gradient Centrifugation & Dialysis | Stoichiometry of binding (rf, maximum ratio of this compound to DNA nucleotides).[4] | For calf thymus DNA, rf is approximately 0.1 for irreversible binding and 0.1 for reversible binding.[4] |
| Fluorescence Spectroscopy | Binding constant (Kd) from quenching or enhancement. | This compound is fluorescent, which allows for label-free studies. This technique is well-suited for determining the Kd of the initial non-covalent interaction. |
| Isothermal Titration Calorimetry (ITC) | Binding constant (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). | Can provide a complete thermodynamic profile of the non-covalent binding. Data for this compound is not readily available, but the technique is applicable. |
| Surface Plasmon Resonance (SPR) | Association rate (kon), dissociation rate (koff), and binding constant (Kd). | Well-suited for real-time analysis of the initial binding kinetics. No specific data for this compound is publicly available. |
| DNA Footprinting | Identification of binding sequence and estimation of binding affinity. | Confirms the sequence preference of this compound (e.g., 5'-TG and 5'-CG).[3] Quantitative footprinting can be used to estimate Kd. |
| Gel Mobility Shift Assay (EMSA) | Qualitative assessment of binding, estimation of Kd. | Can be used to observe the formation of the this compound-DNA complex. |
Experimental Protocols
Fluorescence Spectroscopy
Application: This method is used to determine the binding affinity (Kd) of the initial non-covalent interaction between this compound and DNA by monitoring changes in the intrinsic fluorescence of this compound upon binding.
Principle: this compound is a fluorescent molecule. The binding of this compound to DNA can lead to either quenching or enhancement of its fluorescence signal. By titrating a solution of this compound with increasing concentrations of DNA and measuring the change in fluorescence intensity, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.0). The final concentration should be determined empirically but is typically in the low micromolar range.
-
Prepare a concentrated stock solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) in the same buffer. Determine the DNA concentration accurately using UV absorbance at 260 nm.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer.
-
Determine the excitation and emission maxima of this compound in the chosen buffer.
-
Set the excitation wavelength to the determined maximum and record the emission spectrum. For binding studies, monitor the fluorescence intensity at the emission maximum.
-
-
Titration Experiment:
-
Place a known volume and concentration of this compound solution in a quartz cuvette.
-
Record the initial fluorescence intensity (F0).
-
Add small aliquots of the DNA stock solution to the this compound solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
Continue the titration until the fluorescence intensity no longer changes significantly, indicating saturation of binding.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution by multiplying the measured fluorescence by a dilution factor (V_total / V_initial).
-
Plot the change in fluorescence (ΔF = F - F0) or the fractional saturation as a function of the DNA concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd.
-
Workflow for Fluorescence Spectroscopy
Caption: Workflow for determining Kd via fluorescence.
Isothermal Titration Calorimetry (ITC)
Application: ITC provides a complete thermodynamic profile of the non-covalent binding interaction, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (DNA) in the sample cell of a calorimeter. The resulting heat changes are measured and plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm, from which the thermodynamic parameters can be derived.
Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound and DNA in the same, well-matched buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0). Buffer mismatch can lead to large heats of dilution.
-
Degas both solutions thoroughly before use to avoid air bubbles in the calorimeter.
-
Determine the concentrations of this compound and DNA accurately.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections of the this compound solution into the DNA solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to determine Kd, ΔH, and n.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the following equations:
-
ΔG = -RT * ln(Ka), where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Logical Flow for Isothermal Titration Calorimetry
Caption: Workflow for ITC analysis of binding.
DNA Footprinting Assay
Application: This technique is used to identify the specific DNA sequence where this compound binds and to estimate the binding affinity.
Principle: A DNA fragment that is radioactively labeled at one end is incubated with this compound. The complex is then treated with a cleavage agent (e.g., DNase I or a chemical agent that cleaves at the site of alkylation). The DNA regions bound by this compound are protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments. By performing the assay with varying concentrations of this compound, the concentration at which the footprint appears can be used to estimate the binding affinity.
Protocol:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (e.g., a promoter region) that is radioactively labeled at one end (e.g., with 32P).
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound in a suitable binding buffer. Include a control reaction with no this compound.
-
-
Cleavage Reaction:
-
Analysis:
-
Stop the cleavage reaction and purify the DNA fragments.
-
Separate the fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography.
-
The region where this compound binds will be protected from cleavage, resulting in a gap (footprint) in the DNA ladder compared to the control lane.
-
The concentration of this compound at which the footprint is observed provides an estimate of the binding affinity.
-
This compound DNA Footprinting Experimental Workflow
Caption: DNA footprinting workflow for this compound.
Conclusion
The study of this compound-DNA binding affinity requires a multi-faceted approach to characterize both the initial non-covalent interaction and the subsequent covalent alkylation. The techniques outlined in these application notes provide a robust toolkit for researchers in drug development and molecular biology to quantitatively assess these interactions. While specific binding constants for the non-covalent step are not extensively reported, the provided protocols offer a clear path for their determination, which is essential for a complete understanding of this compound's mechanism of action and for the rational design of novel DNA-targeting therapeutics.
References
- 1. Characterization of the sequential non-covalent and covalent interactions of the antitumour antibiotic this compound with double stranded DNA by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of alkali labile linkages in DNA by this compound and use of this compound as a probe of protein-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of this compound to deoxyribonucleic acid and chromatin of testis and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Hedamycin in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedamycin is a potent antitumor antibiotic belonging to the pluramycin class. It exerts its cytotoxic effects through a unique mechanism involving DNA intercalation and alkylation, leading to significant disruptions in cellular processes, most notably the cell cycle.[1][2][3] As a monofunctional DNA alkylator, this compound covalently binds to guanine residues, preferentially at 5'-TG and 5'-CG sequences, after intercalating into the minor groove of the DNA.[3][4][5] This interaction triggers a robust DNA damage response, culminating in cell cycle arrest and, in some instances, apoptosis.[1][2] The cellular response to this compound is highly concentration-dependent, making it a valuable tool for studying cell cycle checkpoints and DNA damage signaling pathways.[1][2] These notes provide detailed protocols for utilizing this compound in cell cycle analysis and summarize its effects on various cell lines.
Mechanism of Action
This compound's biological activity stems from its ability to form a stable complex with DNA, leading to the formation of alkali-labile linkages at deoxyguanosine residues.[4] This DNA damage subsequently stalls DNA replication, a key event that activates cellular checkpoint responses.[2][6] The cellular machinery recognizes this damage, leading to the activation of a cascade of signaling proteins that govern cell cycle progression.
Concentration-Dependent Effects on Cell Cycle
A remarkable feature of this compound is its differential impact on the cell cycle at varying concentrations. This dose-dependent effect allows researchers to probe specific phases of the cell cycle.
-
Low Concentrations (sub-IC50): At concentrations below the half-maximal inhibitory concentration (IC50) for growth, this compound induces a transient accumulation of cells in the G2 phase of the cell cycle.[1][2]
-
Moderate Concentrations (around IC50): As the concentration increases to levels around the IC50, a substantial S-phase arrest is observed.[1][2] This arrest is often accompanied by the induction of apoptotic markers.[1][2]
-
High Concentrations (above IC50): At higher concentrations, this compound causes a complete cell cycle arrest in the G1 phase.[1][2] Interestingly, at these concentrations, the induction of apoptosis is reduced.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution in HCT116 human colon carcinoma cells after a 4-hour treatment followed by a 24-hour incubation in drug-free medium.
Table 1: this compound-Induced Cell Cycle Arrest in HCT116 Cells
| This compound Concentration (nM) | % Cells in G1 | % Cells in S | % Cells in G2/M | Predominant Effect |
| 0 (Control) | 34% | 42% | 24% | Normal Proliferation |
| 0.1 | - | - | 44% | Transient G2 Arrest |
| 0.5 - 2.5 | Elevated | Substantial Arrest | - | S-Phase Arrest |
| 2.5 | 46% | - | - | G1 Arrest |
| 5.0 | 59% | - | - | Complete G1 Arrest |
Data synthesized from findings reported in Molecular Cancer Therapeutics (2004) 3(5):577-85.[1][2]
Table 2: Effect of this compound on Macromolecular Synthesis
| Process | This compound Concentration for 50% Inhibition |
| DNA Synthesis | Subnanomolar |
| RNA Synthesis | Substantially higher than for DNA synthesis |
| Protein Synthesis | Unaffected even at very high concentrations |
Data synthesized from findings reported in Molecular Cancer Therapeutics (2004) 3(5):577-85.[1][2]
Signaling Pathways
This compound-induced DNA damage activates a complex network of signaling pathways that control the cell cycle. Key proteins involved include the checkpoint kinases Chk1 and Chk2, the tumor suppressor p53, and various downstream effectors like Cdc25A, E2F1, Cyclin E, and p21.[1][2] The activation of these proteins is also concentration- and time-dependent.[1]
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The interaction of this compound and DC92-B in a sequence selective manner with DNA in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a DNA alkylator, induces (gamma)H2AX and chromosome aberrations: involvement of phosphatidylinositol 3-kinase-related kinases and DNA replication fork movement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Hedamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedamycin is a potent antitumor antibiotic belonging to the pluramycin class of natural products. Its cytotoxic effects stem from its activity as a monofunctional DNA alkylating agent.[1] this compound intercalates into the DNA helix and directs the N7-alkylation of guanine residues in the major groove, forming bulky adducts that obstruct DNA replication machinery.[2] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage checkpoint proteins like p53, chk1, and chk2, leading to cell cycle arrest and, at certain concentrations, apoptosis.[1] In vitro studies have demonstrated its high cytotoxicity against various cancer cell lines at subnanomolar concentrations.[1] Notably, this compound has shown efficacy in in vivo models, inhibiting the growth of Walker 256 tumors in rats at a daily dose of 50 µg/kg.[3]
These application notes provide a comprehensive guide for the formulation and in vivo administration of this compound for preclinical animal studies, with a focus on maximizing its therapeutic potential while ensuring experimental reproducibility.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | IC50 (Growth Inhibition) | Reference |
| HeLa | 0.00013 µg/mL | [3] |
In Vivo Efficacy of this compound
| Tumor Model | Animal Model | Dosage | Outcome | Reference |
| Walker 256 Tumor | Rat | 50 µg/kg/day | Tumor Inhibition | [3] |
Note: Specific formulation details for this in vivo study were not provided in the cited literature. The following protocols are based on general best practices for preclinical formulation of similar compounds.
Experimental Protocols
I. Formulation of this compound for Intraperitoneal (IP) Injection
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal administration in mice. Due to the lack of specific published formulations for this compound, this protocol utilizes dimethyl sulfoxide (DMSO), a common solvent for lipophilic compounds in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of sterile DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly at room temperature to ensure complete dissolution. Visually inspect for any particulates.
-
Store the stock solution at -20°C, protected from light. This compound is light-sensitive, and exposure to light can lead to photodeactivation and loss of biological activity.
-
-
Working Solution Preparation (e.g., for a 10 mg/kg dose in a 20g mouse):
-
Calculation:
-
Dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Volume of stock solution needed: 0.2 mg / 1 mg/mL = 0.2 mL
-
-
On the day of injection, thaw the this compound stock solution at room temperature.
-
Aseptically dilute the required volume of the stock solution with sterile PBS to the final desired concentration. A common final concentration of DMSO in the injected solution is kept below 10% to minimize toxicity. For example, to inject a volume of 200 µL, you can mix 20 µL of the 1 mg/mL DMSO stock with 180 µL of sterile PBS.
-
Vortex the working solution gently to ensure homogeneity.
-
Stability Considerations:
-
This compound is sensitive to light and should be handled in low-light conditions. All containers with this compound solutions should be wrapped in aluminum foil or be made of amber-colored glass.
-
Prepare working solutions fresh on the day of use. The stability of this compound in aqueous solutions for extended periods has not been well-documented.
II. Determination of Maximum Tolerated Dose (MTD)
This protocol outlines a general procedure for determining the MTD of this compound in mice. The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period.
Animal Model:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old. A minimum of 3-5 mice per dose group is recommended.
Procedure:
-
Dose Range Finding (Single Dose):
-
Based on the in vivo efficacy data in rats (50 µg/kg/day), a starting dose range for mice could be explored, for example, from 0.01 mg/kg to 1 mg/kg, with escalating doses (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/kg).
-
Administer a single intraperitoneal injection of the prepared this compound formulation to each dose group.
-
Include a vehicle control group receiving the same volume of the DMSO/PBS mixture.
-
-
Monitoring:
-
Monitor the animals daily for a period of 14 days for signs of toxicity, including:
-
Body weight: Record body weight daily. A loss of more than 15-20% of the initial body weight is often considered a sign of significant toxicity.
-
Clinical signs: Observe for changes in posture, activity, grooming, and any signs of distress (e.g., ruffled fur, hunched posture, lethargy).
-
Mortality: Record any deaths.
-
-
-
MTD Determination:
-
The MTD is the highest dose at which no mortality and no more than a 15-20% transient body weight loss is observed, and where clinical signs of toxicity are absent or minimal and reversible.
-
III. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general workflow for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line of interest (e.g., HCT116)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (or similar basement membrane matrix)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Begin treatment with this compound at the predetermined MTD (or a fraction thereof) via intraperitoneal injection. A suggested dosing schedule could be daily or every other day for a specified period (e.g., 14-21 days).
-
The control group should receive the vehicle solution following the same schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathways and Experimental Workflows
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of Hedamycin-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedamycin is a potent antitumor antibiotic belonging to the pluramycin class of natural products.[1] Its cytotoxicity is primarily attributed to its ability to function as a DNA intercalating and alkylating agent. This compound binds to DNA, inducing damage that subsequently triggers cellular DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.[1][2] This mechanism of action makes compounds with similar properties attractive candidates for novel chemotherapeutics. High-throughput screening (HTS) provides an efficient platform for identifying such this compound-like molecules from large chemical libraries.
These application notes provide detailed protocols for three distinct HTS assays designed to identify compounds that induce DNA damage, a hallmark of this compound activity. The described methods are a high-throughput CometAssay, a γ-H2AX immunofluorescence assay, and an ATAD5-luciferase reporter assay. Each protocol is accompanied by data presentation guidelines and quality control metrics to ensure robust and reproducible screening.
Mechanism of Action: this compound-Induced DNA Damage
This compound exerts its cytotoxic effects through a dual mechanism involving both reversible DNA intercalation and irreversible covalent alkylation. This leads to the formation of DNA adducts, which are recognized by the cell's DNA damage surveillance machinery. The presence of these lesions triggers a signaling cascade known as the DNA Damage Response (DDR).
Key proteins in the DDR pathway activated by this compound include the checkpoint kinases Chk1 and Chk2, as well as the tumor suppressor p53.[1][2] Activation of these kinases leads to the phosphorylation of downstream targets that regulate the cell cycle, ultimately causing arrest at the G1, S, or G2/M phases to allow time for DNA repair.[1][2] If the damage is too severe to be repaired, these pathways can initiate apoptosis, or programmed cell death.
High-Throughput Screening Workflow
A typical HTS campaign to identify this compound-like compounds involves a primary screen to identify "hits" that induce a DNA damage phenotype, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Data Presentation and Quality Control
Quantitative data from HTS assays should be meticulously organized to facilitate the identification of promising lead compounds. Assay performance is critically evaluated using the Z'-factor, a statistical parameter that assesses the separation between positive and negative controls.
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control.
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, suitable for HTS.[3][4] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended.[3] |
| < 0 | Unacceptable | The signals of the positive and negative controls overlap, making the assay unsuitable for screening.[3] |
Table 1: Representative IC50 Values for DNA Damaging Agents in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | Murine Leukemia P388 | In vivo lifespan | ~0.001 (0.63 mg/kg) |
| Etoposide | HCT116 | Cell Viability | 1.5 |
| Doxorubicin | MCF-7 | Cell Viability | 0.08 |
| Cisplatin | A549 | Cell Viability | 3.2 |
| Camptothecin | HeLa | Cell Viability | 0.02 |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
Protocol 1: High-Throughput CometAssay (Alkaline)
This assay, also known as single-cell gel electrophoresis, measures DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Materials:
-
96-well plates
-
L5178Y mouse lymphoma cells (or other suitable suspension cell line)
-
RPMI 1640 medium with 10% fetal calf serum
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green)
-
Positive control (e.g., methyl methanesulfonate, MMS)
-
Negative control (e.g., DMSO vehicle)
-
Multi-channel pipettes
-
Automated fluorescence microscope with image analysis software
Procedure:
-
Cell Preparation: Culture L5178Y cells in suspension to a density of approximately 2 x 10^5 cells/mL.
-
Compound Treatment: In a 96-well plate, add 100 µL of cell suspension to each well. Add test compounds and controls (positive and negative) to the appropriate wells and incubate for 3 hours at 37°C.[5][6]
-
Slide Preparation: Pre-coat microscope slides with 1% NMPA and allow to dry.
-
Cell Embedding: After incubation, centrifuge the 96-well plate and resuspend the cell pellets in fresh medium. Mix 15 µL of the cell suspension with 135 µL of 0.5% LMPA.[6] Pipette 45 µL of this mixture onto a pre-coated slide and cover with a coverslip. Place at 4°C for 5 minutes to solidify.[6]
-
Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V (~0.7 V/cm) for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides and immerse them in neutralization buffer for 30 minutes at room temperature.
-
Staining: Stain the slides with a fluorescent DNA dye according to the manufacturer's instructions.
-
Imaging and Analysis: Capture images using an automated fluorescence microscope. Use image analysis software to quantify the percentage of DNA in the comet tail for at least 50 cells per well.
Protocol 2: High-Throughput γ-H2AX Immunofluorescence Assay
This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), a key event in the response to DNA double-strand breaks.
Principle: Cells are treated with test compounds, fixed, and permeabilized. A primary antibody specific for γ-H2AX is added, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, corresponding to the level of DNA damage, is quantified using an automated imaging system or imaging flow cytometer.[7][8][9]
Materials:
-
384-well black, clear-bottom imaging plates
-
Human cancer cell line (e.g., HeLa, A549)
-
Culture medium and supplements
-
Test compounds, positive control (e.g., Etoposide), and negative control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density that will result in a sub-confluent monolayer at the time of analysis (e.g., 2,000-5,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Add test compounds and controls to the plate using an acoustic liquid handler or multi-channel pipette. Incubate for a defined period (e.g., 4-24 hours).
-
Fixation: Carefully remove the medium and add 4% PFA to each well. Incubate for 30 minutes at room temperature.[10][11]
-
Permeabilization: Wash the wells three times with PBS. Add 0.3% Triton X-100 in PBS and incubate for 30 minutes at room temperature.[10][11]
-
Blocking: Wash the wells three times with PBS. Add blocking buffer and incubate for 30 minutes at room temperature.[10][11]
-
Primary Antibody Incubation: Remove the blocking buffer and add the primary anti-γ-H2AX antibody diluted in blocking buffer (e.g., 1:200).[10][11] Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells three times with PBS. Add the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer. Incubate for 2 hours at room temperature, protected from light.[10][11]
-
Imaging: Wash the wells three times with PBS. Acquire images using a high-content imaging system, capturing both the DAPI and the secondary antibody fluorescence channels.
-
Image Analysis: Use automated image analysis software to identify nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the γ-H2AX signal within each nucleus.
Protocol 3: ATAD5-Luciferase Reporter Assay
This cell-based assay utilizes a reporter gene to measure the stabilization of the ATAD5 protein, a biomarker for genotoxicity.[12][13]
Principle: A stable cell line is engineered to express a fusion protein of ATAD5 and luciferase. In response to DNA damage, the ATAD5-luciferase protein is stabilized, leading to an increase in luciferase activity, which can be measured by luminescence.[12][13][14]
Materials:
-
HEK293T cell line stably expressing ATAD5-luciferase
-
1536-well white, solid-bottom assay plates
-
Culture medium and supplements
-
Test compounds, positive control (e.g., MMS), and negative control (DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Dispensing: Dispense approximately 2,000 ATAD5-luc cells in 5 µL of medium into each well of a 1536-well plate using a reagent dispenser.[12] Incubate for approximately 5 hours at 37°C.[12]
-
Compound Addition: Add test compounds and controls to the plate. This is typically done using an acoustic liquid handler to dispense nanoliter volumes.
-
Incubation: Incubate the plate for 16 hours at 37°C.[12][13]
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls on each plate. Calculate the percentage of activation for each test compound relative to the positive control.
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the discovery of novel this compound-like compounds. The choice of primary assay will depend on the specific resources and instrumentation available. The ATAD5-luciferase assay is particularly well-suited for ultra-high-throughput screening, while the γ-H2AX and Comet assays provide more direct measures of DNA damage and are excellent choices for secondary screening and hit confirmation. By employing a systematic workflow and rigorous data analysis, these protocols can accelerate the identification of new lead compounds for the development of next-generation anticancer therapies.
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. academic.oup.com [academic.oup.com]
- 5. High throughput Comet assay using 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High-throughput genotoxicity assay identifies antioxidants as inducers of DNA damage response and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Hedamycin in DNA Footprinting Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing hedamycin, a potent antitumor antibiotic, in DNA footprinting experiments. This compound's unique DNA interaction, characterized by both intercalation and sequence-specific alkylation, makes it a valuable tool for identifying the binding sites of proteins and other molecules on DNA.
Introduction to this compound in DNA Footprinting
This compound is a member of the pluramycin class of antibiotics, known for its significant cytotoxicity, which stems from its interaction with DNA.[1] This interaction is a multi-step process involving the intercalation of its planar chromophore between DNA base pairs and the subsequent covalent alkylation of guanine residues at the N7 position.[2] This dual mechanism provides a strong and specific interaction with DNA.
DNA footprinting is a technique used to identify the specific binding sites of proteins or other ligands on a DNA molecule. The principle lies in the protection of DNA from cleavage by a DNA-damaging agent at the site where a protein is bound. This compound is particularly suited for this application as its DNA cleavage activity is modulated by the presence of bound proteins, creating a "footprint" that can be visualized by gel electrophoresis.[3]
Key Features of this compound for DNA Footprinting:
-
Sequence Specificity: this compound preferentially alkylates guanine residues within specific sequences, primarily 5'-TGT and 5'-CGT.[2][4] This inherent specificity can provide high-resolution footprinting data.
-
Covalent Adduct Formation: The formation of a stable, covalent bond with DNA ensures a persistent footprint, which can be advantageous for detection.
-
Cell Permeability: this compound can penetrate cell membranes, allowing for in vivo footprinting studies to investigate protein-DNA interactions within a cellular context.[2]
Quantitative Data Summary
| Parameter | Value | Species/System | Notes |
| Preferred Binding Sequences | 5'-TGT, 5'-CGT | Purified DNA, Human Cells | Guanine (G) is the primary site of alkylation.[2][4] |
| IC50 (Cell Growth Inhibition) | Sub-nanomolar | Mammalian Cells (72h exposure) | Demonstrates high potency and cellular uptake.[5] |
| IC50 (DNA Synthesis Inhibition) | Sub-nanomolar | Mammalian Cells (4h exposure) | Rapid inhibition of DNA replication upon exposure.[5] |
| Binding Stoichiometry (rf) | 0.1 (Type I), 0.1 (Type II) | Free DNA | Type I binding is irreversible; Type II is reversible at high ionic strength.[5] |
Experimental Protocols
The following protocols are adapted from standard chemical footprinting methodologies for the use of this compound as the DNA cleavage agent.
Preparation of End-Labeled DNA Probe
A high-purity, uniquely end-labeled DNA fragment containing the putative protein binding site is essential for clear footprinting results.
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
Calf intestinal phosphatase (CIP)
-
T4 Polynucleotide kinase (PNK)
-
[γ-³²P]ATP (or fluorescent equivalent)
-
Agarose and polyacrylamide gels
-
Buffers (restriction enzyme buffer, T4 PNK buffer, TE buffer)
-
Gel extraction kit
Protocol:
-
Restriction Digest: Digest the plasmid DNA with a restriction enzyme that generates a fragment of 100-400 bp containing the region of interest.
-
Dephosphorylation: Treat the digested DNA with CIP to remove the 5'-phosphate groups, preventing self-ligation.
-
End-Labeling: Label the 5'-ends of the DNA fragment using T4 PNK and [γ-³²P]ATP.
-
Second Restriction Digest: Perform a second restriction digest with a different enzyme to generate a uniquely labeled fragment.
-
Purification: Purify the end-labeled DNA probe using native polyacrylamide gel electrophoresis (PAGE) followed by gel extraction.
-
Quantification: Determine the concentration and specific activity of the purified probe.
This compound Footprinting Reaction
This protocol outlines the core footprinting experiment where the DNA probe is incubated with the protein of interest and then subjected to cleavage by this compound.
Materials:
-
End-labeled DNA probe
-
Purified DNA-binding protein
-
This compound stock solution (in DMSO or ethanol)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
Stop solution (e.g., 80% formamide, 10 mM EDTA, 1 mg/mL bromophenol blue, 1 mg/mL xylene cyanol)
-
Piperidine (1 M)
Protocol:
-
Binding Reaction:
-
In separate microcentrifuge tubes, prepare reactions containing the end-labeled DNA probe (e.g., 10,000-20,000 cpm) and varying concentrations of the DNA-binding protein in the binding buffer.
-
Include a control reaction with no protein.
-
Incubate at room temperature (or the optimal temperature for protein binding) for 20-30 minutes to allow for protein-DNA complex formation.
-
-
This compound Cleavage:
-
Dilute the this compound stock solution to the desired concentrations in the binding buffer immediately before use.
-
Add an equal volume of the diluted this compound solution to each binding reaction. The final concentration of this compound will need to be optimized, but a starting range of 1-10 µM is suggested.
-
Incubate at room temperature for 10-20 minutes.
-
-
Reaction Termination and DNA Cleavage:
-
Stop the reaction by adding a sufficient volume of a suitable stop solution containing EDTA.
-
To induce strand cleavage at the alkylated guanine sites, add 1 M piperidine and incubate at 90°C for 30 minutes.[3]
-
Lyophilize the samples to remove the piperidine.
-
-
Sample Preparation for Gel Electrophoresis:
-
Resuspend the dried pellets in a formamide-based loading buffer.
-
Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.
-
Polyacrylamide Gel Electrophoresis and Autoradiography
The cleaved DNA fragments are resolved on a denaturing polyacrylamide gel to visualize the footprint.
Materials:
-
Denaturing polyacrylamide gel (6-8%) containing urea
-
TBE buffer
-
Gel electrophoresis apparatus
-
X-ray film and cassette or phosphorimager screen
Protocol:
-
Gel Electrophoresis: Load the denatured samples onto the polyacrylamide gel. Include a lane with a Maxam-Gilbert sequencing ladder (G+A) of the same DNA fragment to precisely map the protected region.
-
Run the Gel: Run the gel at a constant power until the tracking dyes have migrated to the desired positions.
-
Autoradiography: After electrophoresis, transfer the gel to filter paper, dry it under vacuum, and expose it to X-ray film or a phosphorimager screen.
Data Analysis and Interpretation
The resulting autoradiogram will show a ladder of bands corresponding to the DNA fragments. In the lane without the DNA-binding protein, a relatively uniform ladder should be observed. In the lanes with the protein, a region with a significant reduction or absence of bands will appear—this is the "footprint" where the protein protected the DNA from this compound-induced cleavage. The precise location of the binding site can be determined by aligning the footprint with the Maxam-Gilbert sequencing ladder.
Visualizations
This compound-DNA Interaction and Cleavage Mechanism
Caption: Mechanism of this compound-induced DNA cleavage.
Experimental Workflow for this compound DNA Footprinting
Caption: Workflow for DNA footprinting using this compound.
Logical Relationship in Footprinting Analysis
Caption: Logic of interpreting DNA footprinting results.
References
- 1. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interaction of this compound and DC92-B in a sequence selective manner with DNA in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of alkali labile linkages in DNA by this compound and use of this compound as a probe of protein-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound locus implicates a novel aromatic PKS priming mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving aqueous solubility of hedamycin for in vitro assays
Technical Support Center: Hedamycin in In Vitro Assays
This guide provides solutions and best practices for working with this compound, focusing on overcoming its limited aqueous solubility for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in aqueous solutions? A: this compound is a highly lipophilic molecule and is practically insoluble in water. This poor aqueous solubility can lead to its precipitation when added to culture media or buffers, resulting in inaccurate concentrations and unreliable experimental outcomes.
Q2: What organic solvents are recommended for creating a this compound stock solution? A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution of this compound. Other organic solvents like ethanol or dimethylformamide (DMF) can also be used, but DMSO is generally preferred for its high solubilizing power and compatibility with most cell culture assays at low final concentrations.
Q3: What is a safe concentration of the organic solvent (e.g., DMSO) in the final culture medium? A: The final concentration of DMSO in your in vitro assay should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. You must always run a vehicle control (medium with the same final concentration of DMSO but without this compound) to ensure the observed effects are from the compound itself.
Q4: How can I visually identify this compound precipitation? A: Precipitation can be identified by the appearance of a faint cloudiness, haze, or visible crystalline particles in your culture medium after the addition of the this compound stock solution. This can be easily checked by holding the plate or tube against a light source.
Q5: How should I store my this compound stock solution? A: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light.
Troubleshooting Guide
Problem: I observed a precipitate in my culture medium after adding the this compound stock solution.
This is a common issue due to this compound's low aqueous solubility. Below are potential causes and their solutions.
| Potential Cause | Explanation & Solution |
| Final Concentration is Too High | The concentration of this compound in your aqueous medium has exceeded its solubility limit. Solution: Lower the final working concentration of this compound. If a high concentration is necessary, consider using a formulation aid like a cyclodextrin, though this may impact its biological activity and requires validation. |
| Inadequate Mixing Technique | Adding the concentrated DMSO stock directly into the bulk medium without sufficient agitation can cause localized high concentrations, leading to immediate precipitation. Solution: Add the stock solution dropwise into the medium while vortexing or swirling vigorously to ensure rapid and uniform dispersion. Pre-warming the aqueous medium to 37°C can also help improve solubility. |
| Stock Solution Issues | The this compound may not be fully dissolved in the organic solvent, or the stock solution may have been stored improperly, causing the compound to fall out of solution. Solution: Before use, ensure your stock solution is completely clear by warming it to room temperature and vortexing. If crystals are visible, gently warm the vial (e.g., in a 37°C water bath) and vortex until fully dissolved. |
| Media Component Interaction | Components in serum or the basal medium (e.g., salts, proteins) can sometimes interact with the compound and reduce its solubility. Solution: Try preparing the dilution in a serum-free medium first, then adding it to your complete, serum-containing medium. This can sometimes mitigate precipitation caused by protein binding. |
Data & Protocols
Solvent Solubility Data
Quantitative solubility data for this compound is not widely published. The following table provides qualitative solubility information in common laboratory solvents based on its chemical properties and handling guidelines for similar complex natural products.
| Solvent | Solubility | Recommended for Stock Solution? | Notes |
| Water / Aqueous Buffers | Practically Insoluble (< 1 µg/mL) | No | Do not attempt to dissolve this compound directly in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Yes (Recommended) | The preferred solvent for creating high-concentration stock solutions (e.g., 1-10 mM). |
| Ethanol (95-100%) | Sparingly Soluble | Yes (Alternative) | May require gentle warming to fully dissolve. Ensure final ethanol concentration is non-toxic to cells. |
| Dimethylformamide (DMF) | Soluble | Yes (Alternative) | Another good option, but check for compatibility with your specific assay and cell type. |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO and diluting it to a final concentration of 100 nM in a cell culture medium.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
Protocol Steps:
-
Prepare 10 mM Stock Solution:
-
Calculate the mass of this compound needed for your desired volume. The molecular weight of this compound is 746.85 g/mol . To make 1 mL of a 10 mM stock, you need 0.747 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) and store at -20°C or -80°C, protected from light.
-
-
Dilute to Final Working Concentration (Example: 100 nM):
-
Thaw a single aliquot of the 10 mM stock solution and warm it to room temperature.
-
Perform a serial dilution. Directly diluting the 10 mM stock 1:100,000 into the final medium can cause precipitation. A two-step dilution is safer:
-
Intermediate Dilution (e.g., to 100 µM): Add 1 µL of the 10 mM stock to 99 µL of pre-warmed, sterile cell culture medium. Vortex immediately. This is a 1:100 dilution.
-
Final Dilution (to 100 nM): Add 1 µL of the 100 µM intermediate dilution to 999 µL of your final volume of pre-warmed cell culture medium. Vortex immediately. This is a 1:1000 dilution.
-
-
The final DMSO concentration in this example would be 0.001%, which is well below the toxicity limit for most cell lines.
-
Visualized Workflows
Caption: Workflow for preparing and diluting this compound.
Hedamycin Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Hedamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a potent antitumor antibiotic belonging to the pluramycin family.[1] Its complex structure, featuring a highly substituted anthraquinone core, two aminosugars, and a reactive bis-epoxide side chain, makes it susceptible to degradation under various conditions. The primary stability concerns for researchers working with this compound are its sensitivity to light (photosensitivity), pH, and temperature. Exposure to these conditions can lead to a loss of biological activity and the formation of degradation products.
Q2: How should I prepare a stock solution of this compound?
To minimize degradation, it is crucial to follow a proper procedure for preparing and storing this compound stock solutions. While specific solubility data in common laboratory solvents is not extensively published, a general protocol for antibiotics can be adapted.
Recommended Protocol for this compound Stock Solution Preparation:
-
Solvent Selection: High-purity solvents such as DMSO, ethanol, or methanol are generally suitable for dissolving this compound. The choice of solvent may depend on the specific experimental requirements and downstream applications. It is advisable to perform a small-scale solubility test first.
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Dissolve the powder in the chosen solvent to the desired concentration (e.g., 1-10 mM). Gentle vortexing or sonication may be used to aid dissolution. Avoid excessive heating.
-
-
Storage:
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed, light-protected vials (e.g., amber vials) at -20°C or -80°C.
-
For short-term storage (up to a few days), refrigeration at 4°C may be acceptable, but this should be validated for your specific experimental needs.
-
Q3: How stable is this compound in solution?
The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light.
-
Light Exposure: this compound is known to be photosensitive. Exposure to daylight can cause photodeactivation, leading to the formation of degradation products with significantly reduced cytotoxicity.[2] One such product is photothis compound A, which is reported to be 15 times less cytotoxic than the parent compound.[2] Therefore, all experiments involving this compound should be conducted with minimal exposure to light, and solutions should be stored in light-protected containers.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Stock solutions should be stored at low temperatures (-20°C or -80°C) to ensure long-term stability. Short-term exposure to ambient temperature is generally acceptable for experimental setup, but prolonged periods should be avoided.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper handling or storage. | - Prepare fresh stock solutions of this compound.- Ensure stock solutions are stored in small aliquots at -20°C or -80°C and protected from light.- Avoid repeated freeze-thaw cycles.- Minimize the exposure of this compound solutions to ambient light and elevated temperatures during experiments. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | - Confirm the identity of the main this compound peak by comparing the retention time with a fresh, high-purity standard.- Investigate the potential for degradation by analyzing samples that have been intentionally stressed (e.g., exposed to light, acid, base, or heat) to identify the retention times of degradation products.- Use a stability-indicating HPLC method to resolve this compound from its degradants. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | - Prepare a concentrated stock solution in an organic solvent like DMSO before diluting it into the aqueous buffer.- Ensure the final concentration of the organic solvent in the aqueous buffer is compatible with the experimental system and does not exceed levels that could cause toxicity or other artifacts.[4][5] |
Experimental Protocols
Forced Degradation Studies to Identify Potential Degradants
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[6]
General Protocol for Forced Degradation of this compound:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a specified period.
-
Thermal Degradation: Incubate the solid this compound powder or the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.
-
Photodegradation: Expose the this compound solution to a light source (e.g., a photostability chamber with UV and visible light) for a specified duration.
-
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC-UV or LC-MS, to identify and quantify the degradation products. A control sample (unstressed this compound solution) should be analyzed alongside the stressed samples.
Visualizations
References
- 1. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. In vivo and in vitro analysis of the this compound polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Cellular Resistance to Hedamycin
Welcome to the Hedamycin Cellular Resistance Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding potential mechanisms of cellular resistance to this compound.
Disclaimer: this compound is a potent DNA alkylating agent. However, literature specifically detailing acquired cellular resistance to this compound is limited. Therefore, this guide combines established knowledge of this compound's mechanism of action with general principles of resistance to DNA damaging agents and other natural product-based chemotherapeutics. The troubleshooting advice and proposed resistance mechanisms should be considered within this context.
Frequently Asked Questions (FAQs)
Q1: My cells are showing lower sensitivity to this compound than expected based on published IC50 values. What could be the issue?
A1: Several factors could contribute to reduced sensitivity:
-
Compound Instability: this compound is sensitive to light and can degrade, leading to reduced cytotoxicity.[1] Ensure that all work with this compound and its solutions is performed with minimal light exposure. Stock solutions should be stored in the dark at 0-4°C for short-term use or -20°C for long-term storage.[2]
-
Experimental Variability: Cell density, passage number, and metabolic state can all influence drug sensitivity. Ensure your experimental conditions are consistent.
-
Inherent Cellular Resistance: The cell line you are using may have intrinsic resistance mechanisms. This could include a high capacity for DNA repair or efficient drug efflux.
-
Development of Acquired Resistance: If you have been culturing the cells for an extended period, they may have developed some level of resistance.
Q2: I am observing significant well-to-well variability in my cytotoxicity assays.
A2: This can be due to several factors:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and mix thoroughly before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to not use the outermost wells for experimental data.
-
Incomplete Drug Solubilization: Ensure your this compound stock solution is fully dissolved and well-mixed before diluting it in your culture medium.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells and drug solutions.
Q3: What are the potential molecular mechanisms that could lead to cellular resistance to this compound?
A3: While not specifically documented for this compound, common mechanisms of resistance to DNA alkylating agents include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and ability to reach its DNA target.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), can remove this compound-induced DNA adducts before they trigger cell death.[3][4]
-
Alterations in Drug Metabolism: Cells may develop mechanisms to metabolize and inactivate this compound.
-
Changes in Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade can make cells less prone to undergo programmed cell death in response to DNA damage.[3]
Q4: How can I experimentally determine if my cells have developed resistance to this compound?
A4: The primary method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cells and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a key indicator of resistance.
Troubleshooting Guides
Guide 1: Inconsistent Results in this compound Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| Low Potency (High IC50) | This compound degradation due to light exposure. | Protect this compound solutions from light at all times by using amber vials and covering plates with foil. Prepare fresh dilutions for each experiment. |
| Incorrect stock solution concentration. | Verify the concentration of your stock solution. This compound is typically stored as a solid; ensure it is accurately weighed and fully dissolved. | |
| High Variability Between Replicates | Uneven cell distribution in wells. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting. |
| Inaccurate drug dilutions. | Prepare serial dilutions carefully and use calibrated pipettes. | |
| Edge Effects in 96-well plates | Increased evaporation in outer wells. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Precipitation of this compound in Media | Poor solubility at high concentrations. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%). |
Guide 2: Difficulty in Establishing a this compound-Resistant Cell Line
| Problem | Possible Cause | Solution |
| Massive Cell Death with No Surviving Clones | Initial drug concentration is too high. | Start with a lower, sub-lethal concentration of this compound (e.g., around the IC20-IC30) and gradually increase the concentration as the cells adapt.[5] |
| Slow or No Proliferation of Surviving Cells | Drug-induced senescence or persistent cell cycle arrest. | Allow the cells more time to recover in drug-free media between treatments. Consider a pulsed-selection strategy (short, high-dose exposure followed by a recovery period).[6] |
| Loss of Resistant Phenotype | Resistance is unstable without selective pressure. | Maintain a low concentration of this compound in the culture medium for the resistant cell line to ensure the resistant phenotype is maintained. Periodically re-check the IC50. |
Quantitative Data
Published IC50 values for this compound in sensitive cancer cell lines can be used as a reference. Note: No published data on characterized this compound-resistant cell lines is currently available for comparison.
| Cell Line | Assay Duration | IC50 (nM) | Reference |
| HeLa | Not Specified | ~1.0 | [1] |
| HCT116 | 72 hours | Subnanomolar |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations. Remember to protect the solutions from light.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Induction of this compound Resistance in Cell Culture (General Protocol)
This is a generalized protocol and may need optimization for your specific cell line.
-
Determine Initial IC50: Accurately determine the IC50 of this compound for your parental cell line.
-
Initial Selection: Treat the cells with a starting concentration of this compound equal to the IC20-IC30.
-
Culture and Recovery: Maintain the cells in the presence of the drug. The majority of cells will die. Allow the surviving cells to proliferate until they reach about 80% confluency. This may require changing the media with the drug every 3-4 days.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the this compound concentration by a factor of 1.5 to 2.[5]
-
Repeat Cycles: Repeat the process of culturing and dose escalation. This can take several months.
-
Characterization of Resistance: Periodically, and once a resistant population is established, determine the new IC50 and compare it to the parental line. A significant increase confirms resistance.
-
Cryopreservation: Freeze down vials of the resistant cells at different stages of selection.
Visualizations
References
- 1. The photodeactivation of this compound, an antitumor antibiotic of the pluramycin type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Hedamycin Dosage for IC50 Determination in HeLa Cells
Welcome to the technical support center for optimizing hedamycin dosage in cytotoxicity assays with HeLa cells. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound when treating HeLa cells?
A1: For initial range-finding experiments, it is recommended to start with a broad range of concentrations due to the high potency of this compound. Based on available data, a starting range from 0.1 nM to 100 nM is advisable for a 24 to 72-hour cytotoxicity assay. Long-term exposure (72 hours) can result in IC50 values in the subnanomolar range[1]. For shorter exposures (e.g., 4 hours), concentrations between 0.1 nM and 5 nM have been shown to induce cell cycle arrest[2].
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors. One critical factor for this compound is its sensitivity to light. Exposure to daylight can deactivate this compound, leading to a significantly less cytotoxic compound and thus altering your results[3]. Ensure all steps involving this compound are performed in low-light conditions. Other potential causes for variability include differences in cell passage number, cell seeding density, and incubation time.
Q3: I am observing cell cycle arrest but not significant cell death at higher concentrations of this compound. Is this expected?
A3: Yes, this is a known effect of this compound. At lower concentrations that induce S-phase arrest, apoptotic indicators are more prominent. However, at higher concentrations that cause G1 arrest, there may be a reduction in these apoptotic signals[1]. Therefore, a decrease in cell viability may not directly correlate with an increase in apoptosis at the highest concentrations tested.
Q4: What is the best solvent to use for dissolving this compound?
A4: While specific solubility for this compound is not extensively documented in readily available literature, compounds of this nature are often dissolved in organic solvents like DMSO or ethanol to create a concentrated stock solution[4][5]. This stock solution can then be diluted in cell culture medium to the final desired concentration. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced cytotoxicity[5].
Q5: How should I store my this compound stock solution?
A5: For many small molecules dissolved in DMSO, stock solutions can be stored at -20°C for up to three months[4]. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles[4]. Given this compound's light sensitivity, it is also recommended to store it in amber vials or tubes wrapped in foil to protect it from light[3].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant cytotoxicity observed even at high this compound concentrations. | 1. This compound Inactivation: this compound is sensitive to light, and exposure can lead to its deactivation[3]. 2. Improper Drug Dilution: Errors in calculating dilutions or preparing the serial dilutions. | 1. Protect this compound solutions from light at all stages of the experiment by using amber tubes and working in a darkened environment. 2. Double-check all calculations and ensure proper mixing at each dilution step. |
| High variability in results between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate the drug and affect cell growth. 3. Presence of Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings[6]. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity[7]. 3. Carefully inspect wells for bubbles before taking readings. If present, gently pop them with a sterile pipette tip or syringe needle[6]. |
| Precipitate forms when diluting this compound stock in culture medium. | 1. Low Solubility in Aqueous Solution: The compound may be precipitating out of the aqueous culture medium. | 1. Gently warm the solution to 37°C and vortex or sonicate for a few minutes to aid in redissolving the precipitate[4]. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and non-toxic to the cells[5]. |
| High background signal in control wells. | 1. Media Components: Phenol red or other components in the culture medium can contribute to background absorbance or fluorescence[7]. 2. High Cell Density: Too many cells in the control wells can lead to a saturated signal[6]. | 1. Use a media-only blank for background subtraction. For fluorescence-based assays, consider using phenol red-free medium[7]. 2. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the time of analysis[6]. |
Data Presentation
Table 1: this compound Concentration-Dependent Effects on Cell Cycle
| This compound Concentration | Primary Effect on Cell Cycle (4-hour treatment) |
| 0.1 nM | Transient G2 accumulation[2] |
| 0.5 - 2.5 nM | S-phase arrest[2] |
| > 2.5 nM | G1 arrest[2] |
Table 2: Example IC50 Values for Other Compounds in HeLa Cells (for reference)
| Compound | IC50 Value (HeLa Cells) | Exposure Time |
| Bufotalin | 0.0045 µmol/ml | 24 hours |
| Paclitaxel | 5 - 20 nM (reported range) | Not specified |
Note: These values are for comparative purposes only. The IC50 of this compound in your experiments will need to be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Due to the light-sensitive nature of this compound, perform all steps under subdued lighting.
-
Dissolve the lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small-volume, light-protecting tubes (e.g., amber microcentrifuge tubes).
-
Store the aliquots at -20°C.
Protocol 2: HeLa Cell Culture and Seeding
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For IC50 determination, harvest cells that are in the exponential growth phase.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours to allow for cell attachment.
Protocol 3: this compound Treatment and Cytotoxicity Assay (MTT Assay)
-
Prepare a series of this compound dilutions in culture medium from your stock solution. Remember to protect the solutions from light.
-
Carefully remove the old medium from the 96-well plate containing the HeLa cells.
-
Add 100 µL of the various this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a suitable software package to fit a dose-response curve.
Visualizations
Caption: Workflow for determining the IC50 of this compound in HeLa cells.
Caption: this compound induces DNA damage, leading to cell cycle arrest and apoptosis.
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The photodeactivation of this compound, an antitumor antibiotic of the pluramycin type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low yield in hedamycin fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield in hedamycin fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental nutritional requirements for Streptomyces griseoruber to produce this compound?
A1: this compound production by Streptomyces griseoruber requires a carefully balanced medium containing specific carbon and nitrogen sources. A commonly used production medium includes glucose as the primary carbon source and soybean meal as the primary nitrogen source. Additionally, the medium is supplemented with sodium chloride and calcium carbonate to maintain osmotic balance and pH.
Q2: What is the optimal pH for this compound fermentation?
A2: While specific optimal pH values for this compound production are not extensively published, a general range for antibiotic production in Streptomyces species is between 6.0 and 8.0. It is crucial to monitor and control the pH throughout the fermentation process, as metabolic activity can cause significant shifts. A starting pH of around 7.0 is often recommended, with adjustments made as needed.
Q3: What is the ideal temperature for cultivating Streptomyces griseoruber for this compound production?
A3: The optimal temperature for the cultivation of Streptomyces griseoruber and production of this compound is typically around 27-30°C. Maintaining a consistent temperature within this range is critical for optimal enzyme function and cell growth.
Q4: How can I extract and quantify this compound from the fermentation broth?
A4: this compound can be extracted from both the mycelia and the fermentation liquor. A common method involves separating the mycelia from the broth, extracting the mycelia with a water-soluble solvent like methanol, and then combining the aqueous residue with the fermentation filtrate. This mixture is then extracted with a water-immiscible solvent such as chloroform. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.
Troubleshooting Guide for Low this compound Yield
Low yields in this compound fermentation can arise from a variety of factors, from suboptimal media composition to metabolic bottlenecks. This guide provides a structured approach to identifying and addressing common issues.
Problem 1: Poor or No this compound Production
Possible Causes and Solutions:
-
Incorrect Media Composition: The balance of carbon and nitrogen is crucial. High concentrations of easily metabolized carbon sources can sometimes repress secondary metabolite production.
-
Recommendation: Systematically evaluate different carbon and nitrogen sources. Start with a baseline medium and vary the concentrations of glucose and soybean meal.
-
-
Suboptimal pH: Drastic pH shifts during fermentation can inhibit the biosynthetic enzymes responsible for this compound production.
-
Recommendation: Monitor the pH of the culture continuously. Use buffering agents like calcium carbonate in the initial medium and implement a pH control strategy if significant deviations from the optimal range are observed.
-
-
Inadequate Aeration: Oxygen is essential for the growth of Streptomyces griseoruber and for the activity of many enzymes in the this compound biosynthetic pathway.
-
Recommendation: Optimize the agitation and aeration rates in the fermenter to ensure sufficient dissolved oxygen levels.
-
Problem 2: Accumulation of Biosynthetic Intermediates
Possible Cause and Solutions:
-
Metabolic Bottlenecks: A deficiency in a specific enzyme or cofactor in the this compound biosynthetic pathway can lead to the accumulation of intermediate compounds and a low final product yield.
-
Recommendation: Analyze the fermentation broth for the presence of known this compound precursors using techniques like LC-MS. If a particular intermediate is accumulating, consider precursor feeding strategies to bypass the metabolic block.
-
Data Presentation
Table 1: Example of Media Composition for this compound Production
| Component | Concentration (g/L) | Role |
| Glucose | 10 | Carbon Source |
| Soybean Meal | 10 | Nitrogen Source |
| Sodium Chloride | 5 | Osmotic Balance |
| Calcium Carbonate | 1 | pH Buffering |
This table represents a baseline medium. Optimization of these components is recommended for maximizing yield.
Table 2: General Fermentation Parameters for Streptomyces Antibiotic Production
| Parameter | Recommended Range |
| Temperature | 25-32°C |
| pH | 6.0-8.0 |
| Incubation Time | 3-7 days |
| Agitation | 150-250 rpm |
These are general ranges and optimal conditions for this compound production may vary.
Experimental Protocols
Protocol 1: this compound Extraction from Fermentation Broth
-
Separate the mycelia from the fermentation broth by filtration or centrifugation.
-
Extract the mycelia with methanol.
-
Evaporate the methanol extract to obtain an aqueous residue.
-
Combine the aqueous residue with the initial fermentation filtrate.
-
Extract the combined aqueous phase with an equal volume of chloroform.
-
Separate the chloroform phase, which now contains the crude this compound.
-
Concentrate the chloroform extract to obtain the crude product.
Protocol 2: Quantification of this compound by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength of 254 nm.
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the sample.
-
Sample Preparation: Dissolve the extracted crude this compound in the mobile phase and filter before injection.
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified overview of the this compound biosynthetic pathway.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
How to handle hedamycin safely in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe handling of hedamycin in a laboratory setting. This compound is a highly potent, cytotoxic antitumor antibiotic that requires strict adherence to safety protocols to minimize exposure and ensure a safe working environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly cytotoxic DNA alkylating agent.[1] Its primary hazard is its ability to cause cell death at very low concentrations (subnanomolar).[1] Due to its genotoxic nature, it should be handled as a potential carcinogen and reproductive hazard. Direct contact with skin or eyes, inhalation of aerosols or dust, and ingestion can lead to severe adverse health effects.
Q2: Is there a specific Occupational Exposure Limit (OEL) for this compound?
A2: A specific Occupational Exposure Limit (OEL) for this compound has not been established. However, for highly potent active pharmaceutical ingredients (HPAPIs), an OEL at or below 10 µg/m³ as an 8-hour time-weighted average is generally considered appropriate.[2][3] Given this compound's high cytotoxicity, it is prudent to handle it within the most stringent Occupational Exposure Band (OEB), often OEB 5, which corresponds to an OEL of <1 µg/m³.[4]
Q3: What are the proper storage conditions for this compound?
A3: this compound is known to be sensitive to light and can be photodeactivated.[5] Therefore, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials. For solid forms, storage at -20°C is recommended for long-term stability. Stock solutions should be prepared fresh for use. If storage of solutions is necessary, they should be aliquoted into tightly sealed, light-protected vials and stored at -20°C for a limited duration.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: A comprehensive suite of personal protective equipment is mandatory. This includes, but is not limited to:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.
-
Gown: A disposable, back-closing gown made of a low-permeability fabric.
-
Eye and Face Protection: Safety goggles and a full-face shield must be worn to protect against splashes.
-
Respiratory Protection: When handling the solid compound or creating solutions where aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is essential.
All PPE should be donned before entering the designated handling area and removed in a manner that prevents contamination of the user and the surrounding environment.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | - Ensure this compound is stored protected from light and at the recommended temperature.- Prepare fresh solutions for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Inaccurate concentration of this compound solution. | - Calibrate balances before weighing the solid compound.- Use calibrated pipettes for dilutions.- Consider performing a concentration verification using a suitable analytical method if feasible. | |
| Low cell viability in control groups | Cross-contamination of media or reagents with this compound. | - Use dedicated labware and equipment for handling this compound.- Thoroughly decontaminate all surfaces and equipment after use.- Maintain strict aseptic technique. |
| Precipitation of this compound in solution | Exceeding the solubility limit in the chosen solvent.Use of an incompatible solvent. | - Consult literature for appropriate solvents and solubility information.- Gently warm the solution if precipitation occurs upon cooling, ensuring the temperature does not degrade the compound.- If using a new solvent system, perform a small-scale solubility test first. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered tips
-
-
Procedure:
-
Perform all work in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C).
-
Don appropriate PPE as described in the FAQ section.
-
Tare a sterile, light-blocking microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
In the fume hood/BSC, add the calculated volume of sterile DMSO to achieve the target concentration.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volume, sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
-
Protocol 2: Decontamination and Disposal of this compound Waste
-
Objective: To safely decontaminate and dispose of waste contaminated with this compound.
-
Materials:
-
5.25% sodium hypochlorite solution (bleach) or potassium permanganate solution
-
Appropriately labeled hazardous waste containers
-
PPE
-
-
Procedure:
-
All disposable materials contaminated with this compound (e.g., gloves, gowns, pipette tips, tubes) must be considered hazardous chemical waste.
-
Place all solid waste into a designated, labeled, leak-proof, and puncture-resistant hazardous waste container.
-
For liquid waste containing this compound, chemical inactivation is recommended prior to disposal. A common method for antineoplastic agents is oxidation.[6]
-
Sodium Hypochlorite Method: In a chemical fume hood, carefully add a sufficient volume of 5.25% sodium hypochlorite solution to the liquid waste to achieve complete degradation. The exact volume and reaction time may need to be validated for this compound specifically.
-
Potassium Permanganate Method: Alternatively, a potassium permanganate solution can be used for oxidation.[6]
-
-
After inactivation, the liquid waste should be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.
-
All non-disposable labware that has come into contact with this compound must be decontaminated. Immerse the labware in a validated decontamination solution (e.g., a high-pH detergent followed by a bleach solution) before routine washing.
-
Visualizations
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 3. content.siegfried.ch [content.siegfried.ch]
- 4. Potent Compound Corner - Affygility Solutions [affygility.com]
- 5. The photodeactivation of this compound, an antitumor antibiotic of the pluramycin type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming off-target effects of hedamycin in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hedamycin in cell culture. This compound is a potent antitumor antibiotic belonging to the pluramycin class, known for its high cytotoxicity.[1] Its primary mechanism of action involves intercalating into double-stranded DNA and causing alkylation, leading to DNA damage, cell cycle arrest, and apoptosis.[1] Due to its high potency, experiments with this compound require careful planning and execution to manage its profound on-target effects and to distinguish them from potential, uncharacterized off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a DNA-damaging agent. It functions through a dual mechanism: it first intercalates, or inserts itself, into the DNA double helix. Following intercalation, its reactive epoxide groups form a covalent bond with DNA bases, a process known as alkylation. This DNA damage obstructs critical cellular processes like DNA replication and transcription, ultimately leading to cell death.[1]
Q2: What are the expected cellular responses to this compound treatment?
A2: Treatment of cells with this compound typically induces a potent DNA damage response. This can result in several observable cellular outcomes, including:
-
Cell Cycle Arrest: Cells may halt their progression through the cell cycle, often at the G1 or S phase, to repair the DNA damage.[1]
-
Apoptosis: If the DNA damage is too severe to be repaired, cells will initiate programmed cell death, or apoptosis.
-
Inhibition of Macromolecular Synthesis: DNA and RNA synthesis are significantly inhibited at nanomolar concentrations of this compound.[1]
Q3: Are there known off-target effects of this compound?
A3: Currently, there is a lack of specific studies, such as comprehensive proteomic analyses or computational predictions, that have identified distinct off-target protein binding partners or signaling pathways for this compound that are independent of its DNA-damaging activity. The profound cytotoxicity of this compound is largely attributed to its potent on-target effects on DNA. However, as with many small molecule inhibitors, the possibility of off-target interactions cannot be entirely ruled out. Researchers observing unexpected cellular phenotypes that cannot be explained by the canonical DNA damage response are encouraged to investigate potential off-target effects.
Q4: How can I minimize variability in my this compound experiments?
A4: Due to its high potency, even small variations in experimental conditions can lead to significant differences in results. To ensure reproducibility:
-
Use freshly prepared solutions: this compound can be sensitive to light and degradation over time.[2]
-
Precise concentration control: Perform accurate serial dilutions to ensure the final concentration in your cell culture is correct.
-
Consistent cell density: Plate the same number of cells for each experiment, as cell density can influence drug sensitivity.
-
Standardized incubation times: Adhere strictly to the planned treatment duration.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Massive and rapid cell death, even at low concentrations. | This compound is extremely potent, and the chosen "low" concentration may still be too high for the cell line being used. Cell lines have varying sensitivities to cytotoxic agents. | Perform a dose-response experiment (kill curve) to determine the IC50 value for your specific cell line. Start with a very low concentration range (e.g., picomolar to low nanomolar) and titrate upwards. |
| Inconsistent results between experiments. | - Inconsistent drug preparation and storage. - Variation in cell passage number or health. - Fluctuation in incubation conditions. | - Prepare fresh this compound solutions for each experiment from a trusted stock. - Use cells within a consistent and low passage number range. - Ensure consistent incubator conditions (temperature, CO2, humidity). |
| Unexpected cellular morphology or phenotype not typical of apoptosis. | This could be an indication of an uncharacterized off-target effect, or a non-apoptotic cell death pathway. | - Carefully document the observed phenotype with microscopy. - Use specific inhibitors of other cell death pathways (e.g., necroptosis, ferroptosis) in combination with this compound to see if the phenotype is rescued. - Consider proteomic or transcriptomic analysis to identify affected pathways. |
| Difficulty in distinguishing on-target vs. potential off-target effects. | The potent on-target DNA damage can mask more subtle off-target effects. | - Use a structurally related but inactive analog of this compound as a negative control, if available. - Employ techniques to directly measure target engagement (e.g., DNA damage assays like γH2AX staining). - Overexpress or knockdown key DNA damage response proteins to see if this alters the cellular response to this compound. |
Experimental Protocols
Below are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with appropriate concentrations of this compound for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot for DNA Damage Response Markers
This protocol is for detecting the activation of key proteins in the DNA damage response pathway, such as phosphorylated H2AX (γH2AX) and p53.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
This compound's On-Target Mechanism of Action
References
Technical Support Center: Refinement of Hedamycin Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of hedamycin.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound from a fermentation broth?
A1: The purification of this compound from Streptomyces griseoruber fermentation broth typically involves a multi-step process. The general workflow begins with the extraction of the active compound from the fermentation broth using an organic solvent. This is followed by a series of chromatographic steps to separate this compound from impurities. A common sequence includes initial purification on silica gel chromatography followed by a final polishing step using alumina chromatography or preparative high-performance liquid chromatography (HPLC).
Q2: Which solvents are recommended for the initial extraction of this compound?
A2: For the initial extraction of this compound from the fermentation broth, organic solvents such as methyl isobutyl ketone are effective. The choice of solvent is crucial for efficiently partitioning this compound from the aqueous broth into the organic phase.
Q3: What are the typical stationary and mobile phases used in column chromatography for this compound purification?
A3: For the initial column chromatography step, silica gel is a commonly used stationary phase. The mobile phase often consists of a gradient of methanol in chloroform. For further purification, alumina can be used as the stationary phase with a mobile phase gradient of an organic solvent mixture. For preparative HPLC, a C18 reversed-phase column is frequently employed with a mobile phase gradient of methanol or acetonitrile in water.
Q4: How can I monitor the presence of this compound during purification?
A4: this compound has characteristic UV-Visible absorption maxima which can be used to monitor its presence in different fractions during chromatography. Additionally, bioassays against susceptible cancer cell lines or bacterial strains can be used to track the biological activity and confirm the presence of the antibiotic.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound After Extraction | Incomplete extraction from the fermentation broth. | Optimize the pH of the fermentation broth before extraction. Perform multiple extractions with fresh solvent to ensure complete recovery. |
| Degradation of this compound during extraction. | Perform the extraction at a lower temperature to minimize degradation. Use fresh, high-purity solvents. | |
| Poor Separation on Silica Gel Column | Inappropriate mobile phase polarity. | Optimize the mobile phase gradient. A shallow gradient of methanol in chloroform often provides better resolution. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column. Use a larger column if necessary. | |
| Column channeling. | Ensure the column is packed uniformly to prevent channeling. Wet packing is often preferred over dry packing. | |
| This compound Elutes with Impurities from Alumina Column | Incorrect activity of the alumina. | The activity of the alumina can be adjusted by adding a small percentage of water. Test different activity grades to find the optimal one for your separation. |
| Mobile phase is too polar. | Start with a less polar mobile phase and gradually increase the polarity to elute this compound while leaving more polar impurities on the column. | |
| Broad or Tailing Peaks in Preparative HPLC | Column overloading. | Inject a smaller sample volume or use a larger-diameter preparative column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. | |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent, such as triethylamine, to the mobile phase to reduce peak tailing. | |
| Loss of Biological Activity | Degradation of this compound during purification. | Keep fractions on ice and process them quickly. Avoid exposure to strong acids, bases, or high temperatures. Use buffers to maintain a stable pH. |
Experimental Protocols
Extraction of this compound from Fermentation Broth
-
Adjust the pH of the Streptomyces griseoruber fermentation broth to a neutral or slightly basic pH.
-
Extract the broth with an equal volume of methyl isobutyl ketone.
-
Repeat the extraction process three times to maximize the recovery of this compound.
-
Pool the organic extracts and concentrate under reduced pressure to obtain the crude extract.
Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor for the presence of this compound using UV-Vis spectrophotometry or TLC.
-
Pool the fractions containing this compound and concentrate under reduced pressure.
Alumina Column Chromatography
-
Prepare a column with activated alumina.
-
Dissolve the partially purified this compound from the silica gel step in a suitable solvent and load it onto the alumina column.
-
Elute the column with a gradient of an appropriate solvent system (e.g., increasing percentage of a polar solvent in a non-polar solvent).
-
Collect and analyze fractions to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent.
Preparative Reversed-Phase HPLC
-
Dissolve the purified this compound from the previous step in the mobile phase.
-
Inject the sample onto a C18 preparative HPLC column.
-
Elute with a gradient of acetonitrile or methanol in water.
-
Monitor the elution profile at the appropriate UV wavelength.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
Quantitative Data
Due to the limited availability of specific quantitative data for each step of this compound purification in the public domain, the following table provides a representative example of expected yields and purity based on the purification of similar pluramycin-type antibiotics from Streptomyces species.
| Purification Step | Total Solids (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 10,000 | 200 | 2 | 100 |
| Silica Gel Chromatography | 1,500 | 150 | 10 | 75 |
| Alumina Chromatography | 250 | 120 | 48 | 60 |
| Preparative HPLC | 90 | 85 | >95 | 42.5 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in column chromatography.
Strategies to minimize hedamycin-induced protein synthesis inhibition
Welcome to the technical support center for researchers utilizing hedamycin. This resource provides troubleshooting guidance and frequently asked questions to facilitate your experimental success. Our aim is to offer clear, actionable advice to address common challenges encountered during this compound-related research.
Frequently Asked Questions (FAQs)
Q1: My this compound-treated cells show reduced overall protein levels. Is this compound a direct protein synthesis inhibitor?
A1: This is a common observation, but current research indicates that this compound is not a direct inhibitor of protein synthesis. Studies have shown that even at very high concentrations, this compound does not directly affect protein synthesis.[1][2] The observed reduction in total protein is more likely an indirect consequence of this compound's primary mechanism of action: DNA damage.
This compound is a potent DNA alkylating agent that intercalates into the DNA, causing damage that leads to the inhibition of DNA replication and transcription.[1][3] This DNA damage triggers a cellular stress response, which can include:
-
Cell Cycle Arrest: this compound can cause cells to arrest in the G1, S, or G2 phase of the cell cycle, depending on the concentration used.[1][2] Cells that are not actively dividing will have a lower overall rate of protein synthesis.
-
Apoptosis: At moderate concentrations, this compound can induce programmed cell death (apoptosis).[1][2] As cells undergo apoptosis, their metabolic processes, including protein synthesis, shut down.
-
General Cellular Stress: The DNA damage and subsequent cellular stress can lead to a global downregulation of energetically expensive processes like protein synthesis as the cell attempts to repair the damage.
Therefore, the decrease in protein levels you are observing is likely a secondary effect of this compound-induced DNA damage and the resulting cellular responses, rather than a direct inhibition of the translational machinery.
Q2: How can I confirm that this compound is active in my cellular experiments?
A2: Since this compound's primary effect is on DNA integrity and replication, the most direct way to confirm its activity is to measure its impact on DNA synthesis and cell cycle progression. Here are some recommended approaches:
-
DNA Synthesis Assay: Measure the incorporation of labeled nucleosides, such as ³H-thymidine or BrdU, into newly synthesized DNA. A significant decrease in incorporation in this compound-treated cells compared to controls will confirm its activity.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of your cell population. This compound treatment is known to cause a dose-dependent arrest in different phases of the cell cycle.[1][2]
-
Western Blot for DNA Damage Markers: Probe for the phosphorylation of key DNA damage response proteins such as p53, Chk1, and Chk2.[1][2] An increase in the phosphorylated forms of these proteins is a clear indicator of this compound-induced DNA damage.
Q3: At what concentrations should I use this compound to see an effect?
A3: this compound is a highly cytotoxic compound, with effects observed at subnanomolar concentrations for long-term exposure (72 hours).[1][2] For short-term treatments (e.g., 4 hours), concentrations in the low nanomolar range are typically sufficient to inhibit DNA synthesis and induce cell cycle arrest.[1][2] It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound on my cells. | 1. Incorrect drug concentration: The concentration may be too low for your cell line or experimental duration. 2. Drug degradation: this compound may have degraded due to improper storage or handling. 3. Cell line resistance: Your cell line may have intrinsic or acquired resistance to this compound. | 1. Perform a dose-response experiment to determine the IC50 for your cell line. 2. Ensure this compound is stored correctly (protect from light and moisture) and prepare fresh solutions for each experiment. 3. Try a different cell line known to be sensitive to this compound or investigate potential resistance mechanisms. |
| High variability between replicates in this compound-treated samples. | 1. Inconsistent drug delivery: Uneven distribution of this compound in the culture medium. 2. Cell density variation: Differences in cell number at the time of treatment. 3. Edge effects in multi-well plates. | 1. Mix the culture medium thoroughly after adding this compound. 2. Ensure a uniform cell seeding density across all wells. 3. Avoid using the outer wells of multi-well plates for treatment groups, or fill them with a buffer to maintain humidity. |
| My cells are dying too quickly, even at low this compound concentrations. | 1. High cell sensitivity: Your cell line may be particularly sensitive to DNA damaging agents. 2. Extended exposure time: The duration of the treatment may be too long. | 1. Use a lower concentration range in your dose-response experiments. 2. Perform a time-course experiment to determine the optimal treatment duration. |
Experimental Protocols
Protocol 1: Assessment of DNA Synthesis via ³H-Thymidine Incorporation
-
Cell Seeding: Plate cells in a 24-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
This compound Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Radiolabeling: Add ³H-thymidine (1 µCi/mL) to each well and incubate for 1-2 hours.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add 0.5 mL of 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Washing: Aspirate the TCA and wash the precipitate twice with 5% TCA.
-
Solubilization: Add 0.5 mL of 0.1 N NaOH to each well to solubilize the DNA.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 70% ice-cold ethanol while vortexing gently. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Visualizing this compound's Cellular Impact
To better understand the processes discussed, the following diagrams illustrate the key cellular pathways affected by this compound and a typical experimental workflow.
Caption: this compound's primary mechanism of action.
Caption: Workflow for assessing this compound's activity.
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structural investigation of the this compound:d(ACCGGT)2 complex by NMR and restrained molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Hedamycin and Altromycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of two potent antitumor antibiotics, hedamycin and altromycin B. Both belong to the pluramycin family and exert their anticancer effects through DNA intercalation and alkylation. This document synthesizes available experimental data to objectively compare their efficacy, mechanisms of action, and the signaling pathways they trigger, providing a valuable resource for researchers in oncology and drug development.
At a Glance: this compound vs. Altromycin B
| Feature | This compound | Altromycin B |
| Mechanism of Action | DNA intercalation and monofunctional alkylation of guanine residues. | DNA intercalation and alkylation of guanine residues. |
| Reported IC50 Values | Subnanomolar range in various cancer cell lines. | Data not readily available in the public domain. |
| Signaling Pathways | Induces DNA damage response via activation of p53, Chk1, and Chk2.[1][2] | Likely involves DNA damage response pathways, but specific details are not well-documented. |
Cytotoxicity Profile
This compound has demonstrated exceptionally high cytotoxicity against a range of cancer cell lines, with IC50 values reported in the subnanomolar range.[2] For instance, long-term exposure (72 hours) to this compound decreased the growth of mammalian cells by 50% at these low concentrations.[2]
Quantitative cytotoxic data for altromycin B, specifically its IC50 values in various cancer cell lines, is not as readily available in publicly accessible scientific literature. While its mechanism of action as a DNA alkylator suggests potent cytotoxic activity, direct comparative data with this compound is lacking.
Mechanism of Action
Both this compound and altromycin B are DNA-damaging agents that function as intercalators and alkylators. They bind to DNA and introduce covalent modifications, which ultimately disrupt cellular processes and lead to cell death.
This compound: This compound acts as a monofunctional alkylating agent.[1][2] It intercalates into the DNA helix and subsequently forms a covalent bond with guanine bases. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis.
Altromycin B: Similar to this compound, altromycin B also intercalates into DNA and alkylates guanine residues. Its specific interactions with the DNA helix have been studied, but a detailed comparative analysis of its alkylating efficiency relative to this compound at the cellular level is not extensively documented.
Signaling Pathways
The induction of cytotoxicity by DNA-damaging agents is mediated by complex intracellular signaling pathways that sense the damage and orchestrate a cellular response, often culminating in programmed cell death (apoptosis).
This compound-Induced Signaling
Experimental evidence has shown that this compound activates key proteins involved in the DNA damage response pathway.[1][2] Treatment of cancer cells with this compound leads to the activation of:
-
p53: A tumor suppressor protein that plays a central role in initiating apoptosis in response to DNA damage.
-
Chk1 and Chk2: Checkpoint kinases that are activated in response to DNA damage and are crucial for cell cycle arrest, allowing time for DNA repair or, if the damage is too severe, for the initiation of apoptosis.[1][2]
The activation of these signaling molecules indicates that this compound-induced cytotoxicity is, at least in part, mediated by the canonical DNA damage response pathway.
Altromycin B-Induced Signaling
The specific signaling pathways triggered by altromycin B that lead to cell death are not as well-characterized in the available literature as those for this compound. Given its similar mechanism of action as a DNA alkylator, it is highly probable that altromycin B also activates the DNA damage response pathway, likely involving p53 and checkpoint kinases. However, without direct experimental evidence, a detailed diagram of its signaling cascade cannot be accurately constructed at this time.
Experimental Protocols
The following provides a general methodology for a key experiment used to determine the cytotoxicity of compounds like this compound and altromycin B.
MTT Assay for IC50 Determination
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Altromycin B stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or altromycin B) in complete culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.
References
Validating Hedamycin's Therapeutic Potential: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Hedamycin's Preclinical Profile Against Standard-of-Care Chemotherapeutics
This compound, a pluramycin antitumor antibiotic, has garnered interest for its potent cytotoxic activity. This guide provides a comprehensive comparison of this compound's therapeutic potential with three widely used chemotherapy agents: doxorubicin, cisplatin, and paclitaxel. The following sections detail the mechanisms of action, present available in vivo efficacy and toxicity data, and outline the experimental protocols used to generate this information. This objective comparison aims to inform preclinical research and guide future drug development efforts.
Mechanisms of Action: A Diverse Approach to Targeting Cancer
The antitumor activity of these four compounds stems from their distinct interactions with critical cellular components. While all ultimately induce apoptosis, their primary targets and downstream signaling pathways differ significantly.
This compound: This potent molecule acts as a DNA alkylating agent, forming covalent bonds with DNA. This interaction disrupts DNA replication and transcription, leading to cell cycle arrest. Additionally, this compound has been shown to be a potent inhibitor of the anti-apoptotic protein survivin. By down-regulating survivin expression, this compound promotes apoptosis in cancer cells.
Doxorubicin: A member of the anthracycline class, doxorubicin's primary mechanism involves DNA intercalation and inhibition of topoisomerase II. By inserting itself between DNA base pairs, it obstructs DNA and RNA synthesis. Its inhibition of topoisomerase II prevents the re-ligation of DNA strands, leading to double-strand breaks and the activation of apoptotic pathways.
Cisplatin: This platinum-based drug forms intra- and inter-strand crosslinks with DNA, primarily with purine bases. These adducts distort the DNA structure, interfering with DNA replication and transcription. The resulting DNA damage triggers a cellular damage response that, if the damage is too extensive to be repaired, leads to apoptosis.
Paclitaxel: Belonging to the taxane family, paclitaxel's mechanism is unique in that it targets the microtubule cytoskeleton. It stabilizes microtubules by preventing their depolymerization, a process essential for dynamic cellular functions, most notably mitosis. This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis.
In Vivo Efficacy and Toxicity: A Comparative Overview
Direct comparative in vivo studies involving this compound are limited. The following tables summarize available data for doxorubicin, cisplatin, and paclitaxel from various xenograft models to provide a benchmark for preclinical efficacy and toxicity.
Table 1: Comparative In Vivo Efficacy of Selected Anticancer Agents
| Drug | Cancer Model | Host | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Doxorubicin | Human Breast Cancer Xenograft | Athymic Nude Mice | 6 and 10 mg/kg, i.v., weekly for 3 weeks | Significant activity observed | Not Reported | [1] |
| Human Lung Carcinoma Xenografts (T293, T222) | Athymic Nude Mice | 6 and 10 mg/kg, i.v., weekly for 3 weeks | Statistically significant activity | Not Reported | [1] | |
| Human Prostate Cancer (PC3) Xenograft | Athymic Nude Mice | 4 or 8 mg/kg, i.p., single dose | Significant difference from control | Not Reported | [2] | |
| Cisplatin | Human Liver Cancer (Li-7) Xenograft | Nude Mice | 35 mg/kg (microspheres), i.p., single dose | 70.3% | 47.2% Increased Life Span | [3] |
| Human Stomach Cancer (H-154) Xenograft | Nude Mice | 35 mg/kg (microspheres), i.p., single dose | 82.2% | Not Reported | [3] | |
| Human Ovarian Cancer (2008) Xenograft | Nude Mice | 10 mg/kg, i.p., single dose | Not Reported (focus on drug accumulation) | Not Reported | [4] | |
| Paclitaxel | Mucinous Appendiceal Adenocarcinoma PDX | NSG Mice | 25.0 mg/kg, i.p., weekly for 3 weeks (2 cycles) | 71.4% - 98.3% reduction vs. control | 100% survival at 120 days (25 mg/kg group) | [5] |
| Canine Melanoma Xenograft | N/A | 25 and 50 mg/kg, oral, weekly for 3 weeks | Average tumor size decreased to ~30% of control | Not Reported | [6] | |
| Human Lung Cancer Xenografts | Nude Mice | 20 mg/kg, i.v., three doses | 90% | Not Reported | [7] |
Table 2: Comparative In Vivo Toxicity of Selected Anticancer Agents
| Drug | Host | Dosing Regimen | Observed Toxicity | LD50 | Reference |
| This compound | Mice | Not specified | Not specified | Not available | |
| Doxorubicin | Female Albino Mice | Single dose, i.p. | Increased heart and liver enzymes, reduced total protein and albumin, increased urea and creatinine. | 56.875 mg/kg | |
| Cisplatin | Mice | 10 mg/kg, i.p., weekly | Significant increase in blood urea nitrogen and serum creatinine, moderate apoptosis and necrosis. | Not available | [8] |
| Paclitaxel | Dogs | 85 to 170 mg/m², s.c., every 14 or 21 days | Severe skin lesions at injection site (after 4th injection), Grade 4 neutropenia. | Not available | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines typical protocols for in vivo xenograft studies for each of the discussed agents.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 x 10^6 cells in a volume of 100-200 µL of saline or a mixture with Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound or vehicle control is then administered according to the specified route and schedule.
-
Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition (TGI) and/or tumor regression. Survival studies may also be conducted.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of health. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs can be harvested for histopathological examination.
Drug-Specific Administration Protocols
-
Doxorubicin:
-
Cisplatin:
-
Paclitaxel:
-
Vehicle: Due to its poor water solubility, paclitaxel is often formulated in a mixture of Cremophor EL and ethanol, which is then diluted with saline.
-
Route of Administration: Intravenous (i.v.) infusion or intraperitoneal (i.p.) injection.[11]
-
Dosing Schedule: Can vary from daily injections for a short period to weekly administrations.[5][7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by each drug and a general experimental workflow for in vivo validation.
Caption: this compound's dual mechanism of action.
Caption: Doxorubicin's mechanism of action.
Caption: Cisplatin's mechanism of action.
Caption: Paclitaxel's mechanism of action.
Caption: General workflow for in vivo validation.
Conclusion
This compound demonstrates a compelling dual mechanism of action by inducing DNA damage and inhibiting the key anti-apoptotic protein, survivin. While in vitro studies have highlighted its potent cytotoxicity, a significant gap exists in the publicly available in vivo efficacy and toxicity data, making a direct quantitative comparison with established chemotherapeutics challenging.
The provided data for doxorubicin, cisplatin, and paclitaxel in various xenograft models offer a valuable benchmark for the preclinical performance of standard-of-care agents. For this compound to advance in the drug development pipeline, rigorous in vivo studies are imperative to establish its therapeutic index, including dose-response relationships for both efficacy and toxicity in relevant cancer models. Future research should focus on generating this critical in vivo data to enable a comprehensive evaluation of this compound's potential as a novel anticancer therapeutic.
References
- 1. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumor effect of intraperitoneal administration of cisplatin-loaded microspheres to human tumor xenografted nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Nanosuspension delivery of paclitaxel to xenograft mice can alter drug disposition and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving paclitaxel pharmacokinetics by using tumor-specific mesoporous silica nanoparticles with intraperitoneal delivery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potent Cytotoxicity of Hedamycin: A Structure-Activity Relationship Guide
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of hedamycin, a potent antitumor antibiotic, and its analogs. By dissecting the key structural motifs of this compound, we can illuminate the features crucial for its cytotoxicity and DNA binding capabilities, offering a roadmap for the rational design of novel chemotherapeutics.
This compound exerts its biological activity through a multi-step process involving intercalation into the minor groove of DNA and subsequent alkylation of guanine bases.[1][2] This covalent modification of DNA ultimately triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis.[3] The unique chemical architecture of this compound, featuring a planar aromatic chromophore, two aminosugar residues, and a reactive bis-epoxide side chain, is finely tuned for this potent cytotoxic effect.[1][4][5]
Comparative Cytotoxicity of this compound Analogs
The following table summarizes the available data on the cytotoxicity of this compound and its related compounds against various cancer cell lines. This quantitative comparison highlights the critical role of specific structural features in modulating the anticancer activity of this class of molecules.
| Compound | Cell Line | IC50 (nM) | Key Structural Difference from this compound | Reference |
| This compound | HeLa | ~5 | Parent Compound | [6] |
| Various | 0.5 - 5 | Parent Compound | [3] | |
| Altromycin B | Not specified | Not specified | Lacks one of the epoxide groups | [1] |
| DC92-B | Not specified | Not specified | Different sugar moieties | [7] |
Note: Comprehensive quantitative data for a wide range of synthetic this compound analogs is limited in the public domain. The table reflects the currently available information.
The Critical Moieties: A Deeper Dive into this compound's SAR
The potent bioactivity of this compound is not attributable to a single feature but rather the synergistic interplay of its distinct structural components.
The Planar Anthraquinone Core: The DNA Intercalator
The flat, aromatic anthraquinone core is the foundational element of this compound, enabling it to slide between the base pairs of the DNA double helix, a process known as intercalation.[1][4] This non-covalent interaction is the initial step in positioning the molecule for its primary cytotoxic action.
The Aminosugar Residues: Guiding the Interaction
This compound possesses two aminosugar moieties, N,N-dimethylvancosamine and anglosamine, attached at positions C8 and C10 of the chromophore, respectively.[1] These sugar residues reside in the minor groove of the DNA, playing a crucial role in the sequence-specific recognition of the target DNA sequence.[1][2] Studies have shown that this compound preferentially alkylates guanine residues within 5'-TG and 5'-CG sequences.[1][7] The precise orientation of these sugars is critical for steering the reactive epoxide side chain towards the N7 position of guanine in the major groove.[1]
The Bis-epoxide Side Chain: The Alkylating Warhead
The defining feature of this compound's potent cytotoxicity is its C2-linked bis-epoxide side chain.[1][8] This highly reactive functional group is responsible for the irreversible alkylation of DNA. Once this compound is intercalated and positioned by the sugar moieties, one of the epoxide rings undergoes nucleophilic attack by the N7 atom of a guanine residue, forming a stable covalent bond.[1] This DNA adduct distorts the helical structure, interfering with essential cellular processes like replication and transcription, ultimately leading to cell death.[3] The presence of two epoxide groups is thought to contribute to its high reactivity and potent biological activity.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell number by staining total cellular protein.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 4 hours). Include untreated cells as a negative control.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates until no moisture is visible. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can then be determined.[3]
DNA Binding Assay: Gel Retardation Assay
This technique is used to detect protein-DNA or small molecule-DNA interactions.
-
DNA Fragment Preparation: Obtain a specific DNA fragment of known length, which can be radiolabeled for visualization.
-
Binding Reaction: Incubate the DNA fragment with varying concentrations of the test compound (e.g., this compound) in a suitable binding buffer.
-
Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide or agarose gel.
-
Separation: Run the gel to separate the bound DNA-ligand complexes from the free DNA. The larger, bulkier complex will migrate more slowly through the gel matrix.
-
Visualization: Visualize the DNA bands using autoradiography (for radiolabeled DNA) or a DNA stain. A "retarded" band that migrates slower than the free DNA indicates a binding event.[9]
Visualizing the Structure-Activity Logic
The following diagram illustrates the key structural components of this compound and their roles in its mechanism of action.
References
- 1. This compound intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6. Structural investigation of the this compound : d(ACCGGT)(2) complex by NMR and restrained molecular dynamics [burleylabs.co.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo and In vitro Analysis of the this compound Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The interaction of this compound and DC92-B in a sequence selective manner with DNA in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Hedamycin Shows Promise in Overcoming Drug Resistance in Cancer Cells
A comprehensive analysis of experimental data suggests that the antitumor antibiotic hedamycin may be a potent agent against drug-resistant cancer cell lines. By directly damaging DNA and inducing cell cycle arrest and apoptosis through distinct signaling pathways, this compound presents a potential alternative to conventional chemotherapeutics that are often rendered ineffective by multidrug resistance mechanisms.
Researchers in the field of oncology are in a constant search for novel therapeutic agents that can effectively combat cancer, particularly tumors that have developed resistance to standard treatments. This compound, a member of the pluramycin family of antibiotics, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound's efficacy, particularly in the context of drug resistance, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of this compound
While direct comparative studies of this compound in isogenic drug-sensitive and drug-resistant cell lines are not extensively available in the public domain, its high cytotoxicity at subnanomolar concentrations suggests a potent mechanism of action that may bypass common resistance pathways.[1] For the purpose of this guide, we will present a comparative table using doxorubicin, a widely studied chemotherapeutic agent, to illustrate the concept of drug resistance and to provide a benchmark for the level of efficacy required to overcome it. Doxorubicin resistance is frequently associated with the overexpression of P-glycoprotein (P-gp), a drug efflux pump that reduces intracellular drug accumulation.
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Reference |
| HeLa (Parental) | Doxorubicin | 2,664 | 1 | [2] |
| HeLa/Dox (Resistant) | Doxorubicin | 5,470 | ~2 | [2] |
| K562 (Parental) | Doxorubicin | 31 | 1 | [2] |
| K562/Dox (Resistant) | Doxorubicin | 996 | ~32 | [2] |
| MCF-7 (Parental) | Doxorubicin | 8306 | 1 | [3] |
| MDA-MB-231 | Doxorubicin | 6602 | N/A | [3] |
Table 1: Comparative IC50 values of Doxorubicin in sensitive parental and resistant cancer cell lines. The "Fold Resistance" is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
This compound's mechanism as a DNA alkylating agent, which causes direct DNA damage, may allow it to be effective even in cells that overexpress drug efflux pumps like P-glycoprotein, as this resistance mechanism does not prevent the initial entry of the drug or its interaction with its intracellular target.
Mechanism of Action: DNA Damage and Cell Cycle Arrest
This compound exerts its cytotoxic effects primarily by binding to and alkylating DNA, leading to the activation of DNA damage response pathways. This triggers a cascade of events that ultimately result in cell cycle arrest and apoptosis (programmed cell death).
Experimental evidence in HCT116 colon cancer cells has shown that this compound treatment leads to the activation of key checkpoint proteins including p53, Chk1, and Chk2.[1] This activation is dose-dependent and results in distinct cell cycle arrest patterns. At lower concentrations, this compound induces a temporary G2 phase arrest, while at higher concentrations, it causes a more sustained S-phase and G1-phase arrest.[1]
Caption: this compound-induced DNA damage response pathway.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the cytotoxicity of this compound.
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., drug-sensitive parental line and its drug-resistant derivative)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Doxorubicin hydrochloride stock solution (for comparison)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the comparative drug (e.g., doxorubicin) in complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various drug concentrations. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100 The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a highly potent cytotoxic agent with a mechanism of action that is distinct from many commonly used chemotherapeutics. Its ability to directly induce DNA damage and activate robust cell cycle arrest and apoptotic pathways makes it a compelling candidate for overcoming drug resistance in cancer.
Further research is warranted to directly compare the efficacy of this compound in a panel of drug-resistant cancer cell lines and their sensitive counterparts. Such studies would provide the definitive quantitative data needed to fully assess its potential for clinical development. Additionally, exploring the synergistic effects of this compound in combination with other anticancer agents could open up new avenues for treating refractory cancers. The detailed investigation of its signaling pathways will continue to provide valuable insights into the molecular mechanisms of cancer and potential therapeutic targets.
References
Hedamycin's effect on DNA compared to other intercalating agents
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of DNA-binding agents is paramount. This guide provides a detailed comparison of hedamycin's effects on DNA with those of other well-established intercalating agents, doxorubicin and ethidium bromide. By presenting available quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms, this document aims to be a valuable resource for those investigating DNA-damaging agents.
This compound, a potent antitumor antibiotic belonging to the pluramycin family, exerts its cytotoxic effects through a dual mechanism of action: DNA intercalation and alkylation. This distinguishes it from classical intercalators like ethidium bromide and even from other anticancer agents like doxorubicin, which primarily intercalates and inhibits topoisomerase II. This compound's unique interaction with DNA involves its planar anthraquinone chromophore sandwiching between DNA base pairs, while its two aminosugar side chains play a crucial role in sequence recognition and positioning the molecule for covalent modification of DNA.
Quantitative Comparison of DNA Interacting Agents
The following table summarizes key quantitative parameters that characterize the interaction of this compound, doxorubicin, and ethidium bromide with DNA. It is important to note that while extensive quantitative data is available for doxorubicin and ethidium bromide, specific experimental values for this compound's DNA binding affinity and unwinding angle are not as readily found in the public literature, highlighting an area for future research.
| Parameter | This compound | Doxorubicin | Ethidium Bromide |
| Mechanism of Action | Intercalation & Alkylation | Intercalation & Topoisomerase II Inhibition | Intercalation |
| DNA Binding Affinity (Kd) | Data not readily available | 0.10 - 0.16 x 10^6 M⁻¹ | 3.4 x 10^3 - 1.3 x 10^6 M⁻¹ |
| DNA Unwinding Angle | Data not readily available | ~11° | ~26° |
| Sequence Specificity | Guanine in 5'-TG and 5'-CG | Some preference for G/C-rich regions | Generally low |
| IC50 (DNA Synthesis) | ~0.1 nM | ~0.8 µM (Topoisomerase I inhibition) | Data not readily available for direct comparison |
| Primary Effect on DNA | Bulky adduct formation, strand breaks | Inhibition of replication and transcription, strand breaks | Structural distortion, inhibition of replication and transcription |
Unraveling the Mechanisms: A Visual Guide
To better understand the distinct ways these molecules interact with DNA, the following diagrams, generated using Graphviz (DOT language), illustrate their mechanisms of action.
Caption: Comparative mechanism of action of this compound, Doxorubicin, and Ethidium Bromide on DNA.
Experimental Workflows: A Step-by-Step Approach
The following diagram illustrates a typical experimental workflow for characterizing the interaction of a small molecule, such as this compound, with DNA.
Caption: Experimental workflow for characterizing a DNA intercalating agent.
Detailed Experimental Protocols
For researchers seeking to replicate or adapt these studies, the following are detailed methodologies for key experiments.
Fluorescence Spectroscopy for DNA Binding Affinity (Kd) Determination
This protocol describes a method to determine the binding affinity (dissociation constant, Kd) of a compound to DNA using fluorescence spectroscopy. This method relies on the change in fluorescence of the compound upon binding to DNA.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Calf thymus DNA (or specific DNA sequence of interest)
-
Compound of interest (e.g., this compound, Doxorubicin)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of DNA in the binding buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Prepare a series of DNA solutions of varying concentrations in the binding buffer.
-
-
Fluorescence Titration:
-
Set the excitation and emission wavelengths on the fluorometer to the optimal values for the compound.
-
To a cuvette containing a fixed concentration of the compound in the binding buffer, add increasing aliquots of the DNA solution.
-
After each addition, mix the solution gently and allow it to equilibrate for a set time (e.g., 5 minutes).
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the observed fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).
-
DNA Unwinding Assay Using Topoisomerase I and Gel Electrophoresis
This assay is used to determine the unwinding angle of an intercalating agent. The principle is that the binding of an intercalator to supercoiled DNA alters its topology, which can be visualized by a change in its migration pattern on an agarose gel.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I (from a commercial source)
-
Intercalating agent (e.g., this compound, Doxorubicin, Ethidium Bromide)
-
Topoisomerase I reaction buffer
-
Agarose gel electrophoresis system
-
DNA staining solution (e.g., SYBR Safe)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
In a series of microcentrifuge tubes, set up reactions containing supercoiled plasmid DNA, Topoisomerase I reaction buffer, and varying concentrations of the intercalating agent.
-
Include a control reaction with no intercalating agent.
-
-
Topoisomerase I Treatment:
-
Add a fixed amount of Topoisomerase I to each reaction tube.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to allow for complete relaxation of the plasmid DNA in the control tube.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reactions by adding a stop solution (e.g., containing SDS and proteinase K).
-
Prepare the samples for gel electrophoresis by adding loading dye.
-
-
Agarose Gel Electrophoresis:
-
Run the samples on an agarose gel at a constant voltage. The percentage of the agarose gel may need to be optimized to achieve the best separation of topoisomers.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system.
-
The migration of the plasmid DNA will change from supercoiled to a series of topoisomers and then to a more supercoiled form as the concentration of the intercalator increases.
-
The concentration of the intercalator at which the plasmid is fully relaxed (co-migrates with the nicked circular form) is used to calculate the unwinding angle using established formulas that relate the change in linking number to the amount of bound drug.
-
DNA Footprinting Analysis
DNA footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule. The principle is that the bound ligand protects the DNA from cleavage by a DNA-cleaving agent, creating a "footprint" on a sequencing gel.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag
-
DNA-binding agent (e.g., this compound)
-
DNase I or another DNA-cleaving agent
-
Sequencing gel electrophoresis system
-
Autoradiography film or fluorescence scanner
Procedure:
-
DNA Preparation:
-
Prepare a DNA fragment containing the putative binding site.
-
End-label one strand of the DNA fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA with varying concentrations of the DNA-binding agent.
-
Include a control reaction with no binding agent.
-
-
DNA Cleavage:
-
Treat the DNA-ligand complexes with a limited amount of a DNA-cleaving agent (e.g., DNase I) under conditions that result in, on average, one cleavage event per DNA molecule.
-
-
Sample Preparation and Gel Electrophoresis:
-
Stop the cleavage reaction and purify the DNA fragments.
-
Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide sequencing gel.
-
-
Visualization and Analysis:
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence scanning.
-
The region where the ligand was bound will be protected from cleavage, resulting in a gap in the ladder of DNA fragments (the "footprint") compared to the control lane.
-
The precise location of the binding site can be determined by running a DNA sequencing ladder alongside the footprinting samples.
-
By providing this comprehensive comparison, we hope to facilitate further research into the mechanisms of DNA-damaging agents and aid in the development of more effective and targeted cancer therapies.
Validating the Role of HedKR in Hedamycin Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hedamycin biosynthesis with and without a functional HedKR, the dedicated ketoreductase in its type II polyketide synthase (PKS) machinery. By examining experimental data from gene knockout studies and outlining the methodologies for key validation experiments, this document serves as a resource for understanding the critical role of HedKR in determining the final polyketide structure.
Introduction to this compound Biosynthesis and the Role of HedKR
This compound is a potent antitumor antibiotic produced by Streptomyces griseoruber. Its complex structure arises from a hybrid type I and type II polyketide synthase (PKS) system. The biosynthesis is initiated by a type I PKS that generates a six-carbon starter unit, which is then passed to the type II PKS for chain elongation.[1][2] The type II PKS iteratively adds malonyl-CoA units to create a 24-carbon poly-β-ketone intermediate.
Within this intricate biosynthetic pathway, the ketoreductase HedKR (encoded by the hedA gene) plays a crucial, regio-specific role. It is responsible for the reduction of the carbonyl group at the C9 position of the nascent 24-carbon polyketide chain.[3] This reduction is a critical tailoring step that influences the subsequent cyclization and aromatization events, ultimately shaping the final this compound scaffold. Structural and biochemical studies have revealed that HedKR belongs to the short-chain dehydrogenase/reductase (SDR) family and exhibits distinct substrate and inhibitor specificities compared to other well-characterized type II PKS ketoreductases, such as ActKR from the actinorhodin pathway.
Data Presentation: Impact of HedKR on this compound Production
The functional necessity of HedKR in this compound biosynthesis has been validated through genetic studies. While the disruption of the type I PKS gene hedT, responsible for producing the starter unit, completely abolishes this compound production, the specific removal of the hedA gene (encoding HedKR) from the minimal PKS cassette provides direct insight into the ketoreductase's role in chain elongation and product determination.[1]
In a key study, a plasmid encoding the this compound minimal PKS but lacking the hedA gene was expressed in the heterologous host Streptomyces coelicolor CH999. The resulting product profile was dramatically altered compared to the expected pathway intermediates. Instead of a C9-reduced polyketide, a mixture of non-reduced shunt products was observed, with an undecaketide and a dodecaketide being the most prominent.[1]
| Construct | Key Gene(s) Present | Major Products | Yield (mg/L) | Reference |
| This compound minimal PKS with HedKR (hedA) | hedC (KS), hedD (CLF), hedE (ACP/ARO), hedA (KR) | C9-reduced polyketide intermediates | (Not explicitly quantified, but leads to this compound) | [1] |
| This compound minimal PKS without HedKR (hedA) | hedC (KS), hedD (CLF), hedE (ACP/ARO) | Undecaketide (Compound 17) | 8 | [1] |
| Dodecaketide (Compound 18) | 2 | [1] | ||
| Triketide pyrone (Compound 14) | 1-2 | [1] | ||
| Tetraketide pyrone (Compound 15) | 1-2 | [1] | ||
| Pentaketide (Compound 16) | 1-2 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the research that has validated the role of HedKR. Below are protocols for key experiments.
Gene Disruption of hedA in Streptomyces griseoruber
This protocol describes the targeted inactivation of the hedA gene via homologous recombination.
a. Construction of the Gene Disruption Vector:
-
Amplify a ~1.5 kb internal fragment of the hedA gene from S. griseoruber genomic DNA using PCR with specific primers.
-
Clone the amplified fragment into a suicide vector that cannot replicate in Streptomyces, such as pSET152, which contains an apramycin resistance marker (apr).
-
Transform the ligation mixture into E. coli DH5α for plasmid propagation and selection on LB agar with apramycin.
-
Isolate the recombinant plasmid from a positive clone and verify the insert by restriction digestion and sequencing.
b. Intergeneric Conjugation:
-
Grow the E. coli donor strain (e.g., ET12567 carrying the helper plasmid pUZ8002) containing the gene disruption vector in LB medium with appropriate antibiotics (apramycin, kanamycin, chloramphenicol).
-
Prepare spores of S. griseoruber from a mature culture grown on a suitable agar medium (e.g., ISP4).
-
Mix the E. coli donor cells with the S. griseoruber spores and plate the mixture on a conjugation medium (e.g., AS-1 agar). Incubate at 30°C.
-
After 16-20 hours, overlay the plates with apramycin and nalidixic acid to select for Streptomyces exconjugants that have integrated the plasmid.
c. Screening and Verification of Mutants:
-
Subculture the apramycin-resistant colonies onto fresh selection plates.
-
Isolate genomic DNA from the putative mutants.
-
Confirm the single-crossover integration of the disruption vector into the hedA locus by PCR using a combination of primers flanking the integration site and primers internal to the disruption vector.
In Vitro Enzymatic Assay of HedKR
This protocol outlines a representative method for determining the ketoreductase activity of HedKR, adapted from assays for homologous type II PKS ketoreductases like ActKR.
a. Overexpression and Purification of HedKR:
-
Clone the hedA gene into an expression vector (e.g., pET-28a) with an N-terminal His6-tag.
-
Transform the construct into an E. coli expression host (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 16-18°C) to enhance soluble protein production.
-
Harvest the cells, lyse them by sonication, and purify the His6-tagged HedKR from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
Elute the protein and dialyze against a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
b. Ketoreductase Activity Assay:
-
The assay measures the oxidation of NADPH to NADP+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
200 µM NADPH
-
A suitable polyketide substrate (e.g., a synthetic analog or a biochemically generated intermediate).
-
Purified HedKR enzyme (1-5 µM).
-
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculate the specific activity of the enzyme based on the rate of NADPH consumption.
HPLC-MS Analysis of this compound and Intermediates
This protocol describes the extraction and analysis of metabolites from Streptomyces cultures.
a. Sample Preparation:
-
Grow the wild-type and mutant S. griseoruber strains in a suitable production medium (e.g., TSB).
-
After a desired incubation period (e.g., 7 days), harvest the culture broth.
-
Separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.
-
Extract the mycelial pellet with acetone or methanol.
-
Combine the organic extracts, dry them under reduced pressure, and redissolve the residue in a small volume of methanol for analysis.
b. HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: Diode array detector (DAD) to monitor absorbance at relevant wavelengths for polyketides (e.g., 280 nm, 435 nm) and a mass spectrometer (MS) operating in positive ion mode to identify compounds by their mass-to-charge ratio (m/z).
-
Quantification: Compare the peak areas of the identified compounds from the mutant and wild-type strains to a standard curve of a purified compound, if available, or perform relative quantification.
Alternative Ketoreductases in Type II PKS Pathways
The regio- and stereospecificity of ketoreductases are key determinants of the final structure of aromatic polyketides. While HedKR is specific for the C9 position in the context of the this compound PKS, other type II PKS clusters harbor ketoreductases with different specificities or are even devoid of a dedicated KR.
-
Actinohodin (act) PKS: The ActKR also reduces the C9 carbonyl of an octaketide intermediate. It has been extensively studied and serves as a model for type II KRs.
-
Tetracycline (tet) PKS: The biosynthesis of tetracyclines involves a C9 ketoreduction, but the subsequent cyclization pattern is different from that of this compound.
-
Jadomycin (jad) PKS: The JadE KR from the jadomycin pathway can reduce octaketide chains, but its expression in combination with other PKS components does not lead to the expected angularly fused products in heterologous hosts, suggesting a more complex interplay of the biosynthetic enzymes.[4]
-
Non-reducing PKSs: Some type II PKSs lack a ketoreductase altogether, leading to the formation of fully aromatic polyketides through a different cyclization and aromatization cascade.
The study of these alternative enzymes provides a broader context for understanding the evolution of PKS pathways and offers a toolkit for the combinatorial biosynthesis of novel polyketides.
Visualizations
References
- 1. Structural and Biochemical Analyses of Regio- and Stereo-Specificities Observed in a Type II Polyketide Ketoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.unc.edu [med.unc.edu]
Hedamycin and Etoposide: A Comparative Analysis of Their Impact on Topoisomerase Activity
In the landscape of anticancer therapeutics, both hedamycin and etoposide are potent agents that disrupt DNA replication and lead to cell death. However, their mechanisms of action, particularly concerning their interaction with topoisomerase enzymes, are fundamentally distinct. This guide provides a detailed comparison of this compound and etoposide, focusing on their impact on topoisomerase activity, supported by experimental data and methodologies.
Executive Summary
Etoposide is a well-characterized topoisomerase II poison. It functions by stabilizing the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands and results in the accumulation of double-strand breaks. This targeted disruption of the enzymatic cycle of topoisomerase II is the primary driver of its cytotoxic effects.
In contrast, this compound's primary mode of action is as a DNA intercalator and alkylating agent. It binds to the minor groove of DNA and subsequently alkylates guanine residues in the major groove, particularly at 5'-TG and 5'-CG sequences.[1][2][3][4] This direct modification of the DNA structure creates lesions that interfere with cellular processes such as replication and transcription. While this DNA damage can indirectly affect the function of topoisomerases and other DNA-processing enzymes, this compound does not directly poison the topoisomerase II enzyme in the manner that etoposide does.
Mechanism of Action: A Head-to-Head Comparison
| Feature | This compound | Etoposide |
| Primary Target | DNA | Topoisomerase II |
| Mechanism | Intercalation into DNA and alkylation of guanine residues.[1][2][3][4] | Stabilization of the topoisomerase II-DNA cleavage complex.[5][6][7] |
| Effect on Topoisomerase II | Indirect; DNA adducts may impede topoisomerase II progression. | Direct; acts as a "poison," preventing the re-ligation step of the topoisomerase II catalytic cycle.[5][6][7] |
| Type of DNA Damage | Guanine alkylation, leading to alkali-labile sites and single-strand breaks upon processing. | Protein-linked double-strand breaks.[8][9] |
| Sequence Specificity | Preferentially alkylates guanine in 5'-TG and 5'-CG sequences.[2][4] | Site-specific cleavage enhancement, but the primary determinant is the topoisomerase II binding site.[10][11] |
Quantitative Analysis of Biological Activity
The differing mechanisms of this compound and etoposide are reflected in their biological activities. Etoposide's potency is directly related to its ability to inhibit topoisomerase II, while this compound's cytotoxicity stems from its extensive DNA alkylation.
| Parameter | This compound | Etoposide |
| Topoisomerase II Inhibition (IC50) | Data not available; not its primary mechanism. | ~78.4 µM (in some in vitro assays)[12] |
| Cytotoxicity (Growth Inhibition IC50) | Subnanomolar concentrations in mammalian cells (72h exposure).[13][14] | 2.1 µM in HCT116 cells.[15] Varies significantly across cell lines. |
| Induction of DNA Damage | Rapid reduction in DNA synthesis at subnanomolar concentrations.[13] | Significant DNA strand breaks observed at concentrations of 0.20-0.60 µg/ml.[9] |
Experimental Protocols
Topoisomerase II Decatenation Assay (for Etoposide)
This in vitro assay is used to assess the catalytic activity of topoisomerase II and the inhibitory effect of compounds like etoposide.
Principle: Topoisomerase II can separate, or decatenate, interlocked rings of kinetoplast DNA (kDNA). Inhibitors of topoisomerase II will prevent this decatenation.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add varying concentrations of etoposide (or a vehicle control).
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: The reaction products are resolved by agarose gel electrophoresis. Decatenated kDNA will migrate as monomeric circles, while untreated kDNA will remain as a high molecular weight network at the top of the gel. The degree of inhibition is determined by the reduction in decatenated product in the presence of the inhibitor.[16]
DNA Alkylation and Damage Assessment (for this compound)
This cellular assay can be used to quantify the extent of DNA damage induced by alkylating agents like this compound.
Principle: DNA alkylation by this compound creates lesions that can be detected as strand breaks after subsequent processing or by their ability to block DNA polymerase.
Methodology:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified period.
-
DNA Isolation: Isolate genomic DNA from the treated cells.
-
Quantification of DNA Damage (e.g., Alkaline Elution or Comet Assay):
-
Alkaline Elution: This technique measures the rate at which DNA single strands elute through a filter under denaturing (alkaline) conditions. The presence of strand breaks increases the rate of elution.
-
Comet Assay (Single-Cell Gel Electrophoresis): Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.[9][17]
-
-
Analysis: The extent of DNA damage is quantified by measuring the amount of eluted DNA or the intensity of the comet tail relative to untreated control cells.
Signaling Pathways and Cellular Responses
Both this compound and etoposide ultimately trigger cellular pathways leading to cell cycle arrest and apoptosis, albeit through different initial signals.
Etoposide-Induced Signaling:
Etoposide's induction of double-strand breaks is a potent signal for the DNA Damage Response (DDR). This activates kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including p53 and Chk2.[5] The activation of p53 can lead to cell cycle arrest, primarily at the G2/M checkpoint, to allow for DNA repair.[5][18] If the damage is too extensive, p53 can initiate apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.[5][19][20]
References
- 1. Modulation of apoptosis signaling in etoposide-treated lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural investigation of the this compound:d(ACCGGT)2 complex by NMR and restrained molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of this compound and DC92-B in a sequence selective manner with DNA in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage induced by etoposide; a comparison of two different methods for determination of strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase II.etoposide interactions direct the formation of drug-induced enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, this compound, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Different Modes of Cell‐killing Action between DNA Topoisomerase I and II Inhibitors Revealed by Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hedamycin: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of hedamycin, a potent antitumor antibiotic. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. These guidelines are intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Understanding the Hazard
This compound is a member of the pluramycin family of antibiotics and is known for its cytotoxic properties. Due to its potential to cause harm, it must be handled and disposed of as a hazardous chemical waste. Standard disposal methods for non-hazardous materials are not appropriate for this compound.
Core Disposal Principle: Inactivation
The primary principle for the safe disposal of this compound is inactivation prior to final disposal. Research has shown that this compound is susceptible to photodeactivation, a process where exposure to light renders it significantly less cytotoxic.[1] This characteristic forms the basis of the recommended inactivation protocol.
Quantitative Data on this compound and its Deactivated Form
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Cytotoxicity (Relative to this compound) |
| This compound | C₄₁H₅₀N₂O₁₁ | 746.85 | 1 |
| Photothis compound A | Not specified | Not specified | ~1/15th |
Data compiled from available research. The exact molecular formula and molar mass of Photothis compound A are not detailed in the reviewed literature.
Experimental Protocol: Photodeactivation of this compound Waste
This protocol outlines the steps for the inactivation of this compound in a laboratory setting.
Objective: To reduce the cytotoxicity of this compound waste through photodeactivation before final disposal.
Materials:
-
This compound-containing waste solution (e.g., unused media, stock solutions)
-
A transparent, sealed container (e.g., borosilicate glass bottle)
-
A broad-spectrum light source (daylight or a suitable laboratory lamp)
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
Procedure:
-
Preparation:
-
Ensure all this compound waste is collected in a clearly labeled, transparent, and sealable container.
-
Work within a chemical fume hood to minimize inhalation exposure.
-
Don appropriate PPE.
-
-
Exposure to Light:
-
Place the sealed container with the this compound waste in a location where it will be exposed to direct daylight for an extended period.[1]
-
If natural daylight is not feasible, a broad-spectrum laboratory lamp can be used. The specific wavelength and intensity have not been defined in the literature, but exposure to ambient laboratory light has been shown to cause deactivation.
-
Crucially, the duration of exposure required for complete deactivation has not been definitively established in the available literature. A conservative approach is recommended, involving prolonged exposure.
-
-
Verification (Recommended but not standardized):
-
Ideally, the effectiveness of the photodeactivation process should be validated in-house. This could involve analytical methods such as High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.
-
Alternatively, a bioassay could be employed to confirm the reduction in cytotoxicity.
-
-
Final Disposal:
-
After the photodeactivation period, the treated waste, although significantly less toxic, should still be considered chemical waste.[2]
-
The inactivated this compound solution should be collected in an approved container for chemical waste.[2]
-
This container must be clearly labeled as "Inactivated this compound Waste" and disposed of following your institution's hazardous waste management guidelines. This typically involves collection by a certified hazardous waste disposal service for incineration.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Important Safety Considerations
-
Never dispose of untreated this compound down the drain. This can have a negative impact on the environment.
-
Autoclaving may not be effective for this compound disposal. As a heat-stable antibiotic, its cytotoxic properties may not be eliminated by autoclaving.
-
Always consult and adhere to your institution's specific guidelines for hazardous waste disposal. [2]
-
Due to the potent nature of this compound, all handling and disposal procedures should be performed by trained personnel.
By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
